Pitolisant (marketed as Wakix) represents a first-in-class therapeutic agent targeting histaminergic pathways in the central nervous system. This novel compound is a selective histamine H3 receptor (H3R) antagonist/inverse agonist that has received regulatory approval in both the European Union (2016) and the United States (2019) for the treatment of narcolepsy with or without cataplexy in adults. [1] [2] The drug addresses a significant medical need as the first and only non-controlled, non-scheduled medication approved for narcolepsy, distinguishing it from other available therapies that carry abuse potential and are regulated as controlled substances. [1] [3]
The therapeutic application of this compound has been demonstrated in multiple randomized controlled trials showing efficacy in reducing excessive daytime sleepiness (EDS) and cataplexy attacks in narcolepsy patients. [1] Comparative clinical studies have established that this compound is non-inferior to modafinil for managing EDS while demonstrating superior efficacy in reducing cataplexy frequency and severity. [1] Beyond its primary indication, this compound has been investigated for potential applications in other central nervous system disorders, including cognitive impairment associated with schizophrenia, attention deficit hyperactivity disorder, and epilepsy, positioning it as a versatile therapeutic agent with multiple potential neurological applications. [4] [5]
The histamine H3 receptor (H3R) functions primarily as a presynaptic autoreceptor on histaminergic neurons in the tuberomamillary nucleus of the hypothalamus, where it regulates the synthesis and release of histamine through negative feedback mechanisms. [6] [2] Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of various neurotransmitters including acetylcholine, dopamine, norepinephrine, GABA, and glutamate. [4] [7] This broad regulatory capacity stems from the receptor's extensive expression pattern throughout the brain, with particularly high densities in the basal ganglia, hippocampus, cerebral cortex, and hypothalamus. [4] [2]
A key characteristic of H3 receptors is their significant constitutive activity, meaning they signal even in the absence of agonist stimulation. [8] This basal activity enables inverse agonists to not only block receptor activation by endogenous histamine but also to suppress the constitutive signaling, resulting in enhanced neurotransmitter release beyond what could be achieved through neutral antagonism alone. The H3 receptor belongs to the G protein-coupled receptor (GPCR) family, primarily coupling to Gi/o proteins that inhibit adenylate cyclase and reduce intracellular cAMP levels upon activation. [9]
This compound exhibits a dual mechanism at the H3 receptor, functioning as both a competitive antagonist and inverse agonist. [1] [2] As a competitive antagonist with a reported Ki of 0.16 nM, this compound prevents histamine from binding to presynaptic H3 autoreceptors. [4] [2] Simultaneously, its inverse agonist activity (EC50 = 1.5 nM) suppresses the constitutive activity of H3 receptors, further enhancing histaminergic signaling. [4] [2] This combined action results in increased synthesis and release of histamine in the brain, particularly in regions critical for sleep-wake regulation. [6]
The molecular binding characteristics of this compound involve interaction with specific residues within the transmembrane core of the H3 receptor. Structural analyses indicate that the piperidine moiety of this compound forms a salt bridge with Glu206 in the membrane-spanning segment, while the hydroxyl group of Tyr374 hydrogen-bonds with the central oxygen of the piperidine ring. [2] This precise binding configuration accounts for the drug's high affinity and selectivity for H3 receptors over other histamine receptor subtypes (H1, H2, and H4). [4] [2]
Table 1: this compound Binding Parameters at Histamine Receptors
| Parameter | Value | Experimental Conditions | Source |
|---|---|---|---|
| H3R Ki (competitive antagonist) | 0.16 nM | Recombinant human H3 receptors | [4] |
| H3R EC50 (inverse agonist) | 1.5 nM | Recombinant human H3 receptors | [4] |
| IC50 at human cerebral cortex H3R | 5.3 ± 2.2 nM | Inhibition of [¹²⁵I]iodoproxyfan binding | [4] |
| Selectivity over H1/H4 receptors | >1000-fold | Human receptor subtypes | [4] |
| Selectivity over H2 receptors | >1000-fold | Guinea pig H2 receptors | [4] |
The binding kinetics of this compound at H3 receptors have been characterized using advanced fluorescence polarization techniques that enable real-time monitoring of ligand-receptor interactions. [9] These investigations have revealed that this compound exhibits favorable binding residence time, a critical parameter influencing the duration of pharmacological effect beyond what would be predicted from plasma half-life alone. The drug-target residence time (τ) is defined as the reciprocal of the dissociation rate constant (τ = 1/koff), representing the average time a drug remains bound to its target. [9] While specific kinetic parameters for this compound were not provided in the available literature, the methodological framework for determining these values has been established, highlighting the importance of residence time as a key parameter in drug optimization for central nervous system targets. [9]
This compound demonstrates favorable pharmacokinetic properties for once-daily dosing, with rapid absorption following oral administration and peak plasma concentrations (Tmax) achieved approximately 3 hours post-dose. [4] [2] The drug has a plasma half-life of 10-12 hours in adults, extending to approximately 20 hours at the therapeutic dose of 35.6 mg, which supports maintained receptor occupancy throughout the waking day. [4] [2] Steady-state plasma concentrations are typically achieved after 5-6 days of repeated administration. [4]
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2D6 and CYP3A4 as the major isoforms responsible for its biotransformation. [2] The major metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid), which undergo further conjugation with glycine or glucuronic acid. [2] Most metabolites are pharmacologically inactive, and elimination occurs predominantly via renal excretion (approximately 63% of dose), with minor pathways including expiration of metabolites (25%) and fecal excretion (<3%). [2]
Table 2: Pharmacokinetic Parameters of this compound in Different Populations
| Parameter | Adults | Children (6-12 years) | Adolescents (12-18 years) |
|---|---|---|---|
| Tmax (hours) | ~3 | Similar to adults | Similar to adults |
| Half-life (hours) | 10-20 | Not specified | Not specified |
| Protein Binding | 91-96% | Presumed similar | Presumed similar |
| Apparent Vd (L) | 1100-2825 | Not specified | Not specified |
| Major Metabolic Pathways | CYP2D6, CYP3A4 | Presumed similar | Presumed similar |
| Relative Exposure (AUC) | Reference | ~3-fold higher | ~2-fold higher |
The wake-promoting effects of this compound are mediated through enhanced histaminergic signaling in key brain regions that regulate the sleep-wake cycle, particularly the cerebral cortex, hypothalamus, and basal ganglia. [1] [6] By blocking H3 autoreceptors on tuberomamillary neurons, this compound increases the release of histamine, which then acts on postsynaptic H1 receptors to promote cortical activation and wakefulness. [6] This mechanism differs fundamentally from traditional stimulants that primarily enhance dopaminergic or noradrenergic signaling, explaining this compound's favorable abuse liability profile. [10] [8]
Clinical evidence demonstrates that this compound significantly improves wakefulness as measured by standardized assessments including the Epworth Sleepiness Scale (ESS) and Maintenance of Wakefulness Test (MWT). [1] [2] In patients with narcolepsy, this compound treatment has been associated with reduced sleep latency and improved ability to sustain wakefulness during daytime hours. The drug's efficacy in reducing cataplexy attacks further supports its broad therapeutic activity in narcolepsy management. [1]
Recent in vivo Ca²⁺ imaging studies in freely moving mice have revealed that this compound exerts complex modulatory effects on neuronal activity in the perirhinal cortex, a region important for memory and cognition. [7] Rather than producing uniform excitation, this compound was found to differentially modulate distinct neuronal subpopulations, increasing activity in some neurons while decreasing activity in others, without significantly altering the mean neuronal activity across the population. [7] This selective modulation primarily affected the frequency of calcium events rather than their amplitude, suggesting an influence on neuronal firing patterns rather than the magnitude of individual firing events. [7]
A particularly noteworthy finding is that this compound enhances synchronous activity among excitatory-responsive neuronal populations. [7] Following this compound administration, researchers observed an increased proportion of neuron pairs with synchronized activity within excited neuronal populations, suggesting the drug promotes coordinated network activity that may underlie its procognitive effects. Machine learning analyses further confirmed that this compound alters neuronal population activity in a manner dependent on the balance between excited and inhibited neurons. [7]
Preclinical and clinical evidence supports the antiepileptic potential of this compound, demonstrated through dose-dependent suppression of epileptiform activity in both animal models and human photosensitivity studies. [5] In the genetic absence epilepsy rat model (GAERS), this compound administration (20 mg/kg, i.p.) significantly decreased both the number and duration of spike-wave discharges. [5] Similarly, in the mouse maximal electroshock test (MEST), this compound (40 mg/kg, i.p.) reduced the occurrence of tonic seizures. [5]
Human proof-of-concept studies utilizing the photosensitivity model have confirmed this compound's anticonvulsant efficacy. [5] In patients with photosensitive epilepsy, single doses of this compound (20, 40, and 60 mg) produced dose-dependent suppression of the photoparoxysmal response on EEG, with the highest dose (60 mg) demonstrating the most pronounced effect. This effect was observed in both drug-naïve patients and those maintained on other antiepileptic medications, suggesting potential adjunctive therapeutic applications. [5]
The in vivo receptor occupancy of this compound at H3 receptors has been quantified using positron emission tomography (PET) with the selective H3 receptor antagonist radioligand [¹¹C]GSK189254. [4] This methodology involves comparative scanning of healthy adult participants under placebo-controlled conditions, with PET measurements performed approximately 3 hours after oral administration of this compound hydrochloride (40 mg) – corresponding to the time of peak plasma concentration. [4]
The experimental protocol typically includes:
Using this methodology, researchers demonstrated that a 40 mg dose of this compound produces 84 ± 7% occupancy of H3 receptors in human brain, confirming target engagement at therapeutic doses. [4]
Experimental workflow for H3 receptor occupancy assessment using PET imaging
The abuse potential of this compound has been systematically evaluated using both preclinical models and human abuse liability studies, with consistent findings indicating minimal risk of dependence or recreational use. [10] [8] The comprehensive assessment strategy includes:
Preclinical Models (Rodents and Non-Human Primates):
Human Abuse Liability Study:
This compound represents a paradigm shift in the therapeutic approach to narcolepsy and potentially other central nervous system disorders through its novel targeting of histaminergic neurotransmission. As a selective H3 receptor inverse agonist/antagonist, this compound enhances endogenous histamine release while modulating multiple neurotransmitter systems, resulting in robust wake-promoting effects without significant abuse potential. The well-characterized molecular mechanism, favorable pharmacokinetic profile, and extensive preclinical and clinical validation support its therapeutic utility and provide a template for future development of histaminergic agents.
Pitolisant acts as a competitive antagonist and inverse agonist at presynaptic H3 autoreceptors [1] [2]. By blocking these receptors, it increases the synthesis and release of histamine in the brain. The increased histamine then binds to postsynaptic H1 receptors, promoting wakefulness [3]. Furthermore, H3 receptors also function as heteroreceptors on non-histaminergic neurons. This compound's action thus concurrently enhances the release of other neurotransmitters involved in wakefulness and cognition, such as acetylcholine, norepinephrine, and dopamine [4] [2].
The diagram below illustrates this core wake-promoting signaling pathway.
This compound enhances histamine release by blocking inhibitory H3 autoreceptors, leading to wake promotion via postsynaptic H1 receptors.
The efficacy of this compound for EDS and cataplexy has been established in multiple randomized, placebo-controlled trials (RCTs). The following table summarizes key efficacy metrics from a post-hoc analysis of two pivotal RCTs, HARMONY 1 and HARMONY CTP [4].
| Efficacy Measure | Trial (Population) | Effect Size (Cohen's d) | Number Needed to Treat (NNT) |
|---|---|---|---|
| Excessive Daytime Sleepiness (ESS Score) | HARMONY 1 (NT1 & NT2) | 0.61 | 3 - 5 |
| Excessive Daytime Sleepiness (ESS Score) | HARMONY CTP (NT1 with Cataplexy) | 0.86 | 3 - 5 |
| Cataplexy (Weekly Attack Rate) | HARMONY CTP (NT1 with Cataplexy) | 0.86 | 3 - 4 |
Abbreviations: ESS, Epworth Sleepiness Scale; NT1, Narcolepsy Type 1; NT2, Narcolepsy Type 2. Notes on Response Definitions [4]: For EDS, response was defined as either a reduction in ESS score ≥3 or a final score ≤10. For cataplexy, NNTs were calculated for responses defined as ≥50% reduction in weekly cataplexy rate.
For researchers investigating H3 receptor antagonists, here are methodologies from recent preclinical studies.
In Vivo Ca²⁺ Imaging in Mice (Cortical Activity): This protocol assesses how this compound alters neuronal population activity in brain regions like the perirhinal cortex (PRh). Mice are injected with a virus (e.g., AAVdj-CaMKIIα-GCaMP6m) to express a calcium sensor in excitatory neurons. A gradient-index lens is implanted above the target region. After 5+ weeks for expression, a miniaturized one-photon microscope (e.g., UCLA Miniscope) records fluorescence in freely moving mice. After a 10-minute baseline recording, saline or this compound is administered intraperitoneally, and imaging resumes 30 minutes post-injection for another 10 minutes. Inferred spiking activity is derived from deconvolved dF/F signals, and metrics like activity scores and neuronal synchrony (cross-correlograms) are calculated [5].
Wide-Field Ca²⁺ Imaging (Cortical Network Synchrony): This method evaluates this compound's effect on large-scale brain network dysfunction, relevant to conditions like Alzheimer's disease (AD). In anesthetized mice (e.g., with 0.8-1.0% isoflurane), a large craniotomy exposes both cortical hemispheres. The cortex is bulk-loaded with a Ca²⁺ indicator (e.g., Cal-520-AM). A high-speed sCMOS camera records cortical slow-wave activity (0.1-3 Hz). The cortex is divided into regions (e.g., frontal, motor, somatosensory, occipital), and the synchronization (coherence) of slow waves between these regions is quantified through correlation analysis. This measures the restoration of network integrity after drug treatment [6].
While narcolepsy is the primary approved indication, preclinical research is actively exploring other therapeutic areas for this compound, leveraging its pro-cognitive and network-synchronizing effects.
| Parameter | Value | Details / Conditions |
|---|---|---|
| Half-life (t₁/₂) | Median: ~20 hours [1] | Range: 7.5 to 24.2 hours after a single 35.6 mg dose [1]. |
| Time to Cmax (Tmax) | Median: 3.5 hours [1] | Range: 2 to 5 hours [1]. |
| Primary Metabolic Pathway | Extensive hepatic metabolism [2] | - |
| Key Metabolizing Enzymes | Cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4 [2]. | - |
| Effect of CYP2D6 Inhibition | Exposure (AUC) increases by 2.2-fold [3]. | When used with strong CYP2D6 inhibitors. Dose should be reduced by half [3]. |
| Effect of CYP3A4 Induction | Exposure decreases by 50% [3]. | When used with strong CYP3A4 inducers. Dosage adjustments may be required [3]. |
This compound is extensively metabolized in the liver into several inactive metabolites [2]. The CYP2D6 enzyme plays a critical role in this process, and genetic variations in this enzyme can significantly impact drug exposure [4].
The key findings on this compound's pharmacokinetics and drug interactions are derived from specific clinical studies. Below is a summary of the methodologies for two pivotal experiments.
This study assessed the potential pharmacokinetic interaction between this compound and modafinil, a common narcolepsy treatment [1].
This study characterized the pharmacokinetic profile of this compound in a pediatric population, which can differ from adults due to developmental changes [2].
The following diagram illustrates the metabolic pathway of this compound and the key factors influencing its systemic concentration.
Summary of this compound metabolism and key drug-gene interactions. PM: Poor Metabolizer.
Pitolisant (formerly BF2.649; development codes: Tiprolisant, BF2649; market name: Wakix) represents a breakthrough in histamine H3 receptor pharmacology as the first clinically approved inverse agonist for treating narcolepsy. This novel nonimidazole compound features a chemical structure distinct from previous H3 receptor ligands, with a molecular formula corresponding to CAS No. 362665-56-3. The medication received regulatory authorization in 2019 specifically for managing excessive daytime sleepiness in adult narcolepsy patients. The strategic design of this compound's molecular architecture bypasses the imidazole ring common to earlier H3 receptor ligands, potentially reducing off-target interactions and improving specificity for the intended receptor target. Its progression from preclinical discovery to clinical application demonstrates how sophisticated structure-based drug design can yield compounds with optimized pharmacokinetic properties and therapeutic indices for central nervous system disorders [1].
The developmental trajectory of this compound illustrates a rational approach to CNS drug optimization. Early phase investigations focused on establishing its distinctive binding kinetics and functional activity at human H3 receptors, with subsequent studies demonstrating promising effects on neurotransmitter release and wakefulness parameters in animal models. The compound's favorable oral bioavailability (approximately 84% in murine models) and blood-brain barrier penetration characteristics supported its translation to clinical applications. Beyond its approved indication for narcolepsy, emerging research is exploring this compound's potential utility in other neurological and cognitive disorders, including investigation in Alzheimer's disease models where histaminergic dysfunction may contribute to pathophysiology [1] [2].
Table 1: Binding affinity and functional potency parameters of this compound across experimental systems
| Parameter | Value | Experimental System | Assay Type |
|---|---|---|---|
| Ki (binding) | 0.16 nM | Recombinant human H3 receptor | Competitive binding |
| Ki (binding) | 2.7±0.5 nM | Rat glioma C6 cells (human H3 receptor) | [¹²⁵I]iodoproxyfan displacement |
| Ki (binding) | 14±1 nM | Mouse brain cortical membranes | [¹²⁵I]iodoproxyfan displacement |
| Ki (functional) | 17±4 nM | HEK-293 cells (human H3 receptor) | GTPγS binding reversal |
| EC₅₀ (efficacy) | 1.5±0.1 nM | CHO-K1 cells (human H3 receptor) | Inverse agonism (GTPγS binding) |
| ED₅₀ (in vivo) | 1.6 mg/kg p.o. | Mouse brain | Tele-methylhistamine reduction |
The structure-activity relationship of this compound reveals exceptional potency at the human histamine H3 receptor, with its distinctive molecular architecture enabling high-affinity binding and robust functional effects. The compound demonstrates species-dependent binding, showing approximately 6-fold lower potency at rodent receptors compared to human receptors, an important consideration for translational research. This differential affinity highlights structural variations in the H3 receptor binding pocket across species, which must be accounted for when extrapolating preclinical findings to human therapeutic effects. The nanomolar and subnanomolar range Ki values establish this compound as one of the most potent H3 receptor inverse agonists identified to date, reflecting optimal steric and electronic complementarity with the receptor's active site [1].
The functional potency of this compound further corroborates its optimized structural design, with an EC₅₀ of 1.5 nM in GTPγS binding assays measuring inverse agonism. This represents the concentration at which the compound achieves half-maximal efficacy in reducing basal G-protein activity, demonstrating its strong intrinsic efficacy at the receptor. Notably, this compound's intrinsic activity was found to be approximately 50% greater than that of ciproxifan, an earlier generation H3 receptor inverse agonist. This enhanced efficacy profile emerges directly from specific structural modifications in this compound's chemical scaffold that improve its interaction with receptor elements responsible for constitutive G-protein signaling [1].
Table 2: In vivo pharmacological effects and therapeutic efficacy of this compound
| Effect Category | Experimental Model | Dose/Concentration | Observed Outcome |
|---|---|---|---|
| Histamine release | Mouse brain | 1.6 mg/kg p.o. (ED₅₀) | Increased tele-methylhistamine levels |
| Neurotransmitter release | Rat prefrontal cortex | Not specified | Increased acetylcholine and dopamine |
| Wake promotion | Cats | Not specified | Increased wakefulness at expense of sleep states |
| EEG effects | Cats | Not specified | Improved fast cortical rhythms |
| Cognitive enhancement | Mice (object recognition) | 10-20 mg/kg | Improved recognition memory |
| Cognitive enhancement | 5xFAD mice (AD model) | 20 mg/kg/d for 15 days | Rescued recognition memory and spatial memory |
| Cortical synchronization | 5xFAD mice (AD model) | 20 mg/kg/d for 15 days | Restored slow-wave coherence |
The functional sequelae of this compound's receptor interaction extend to multiple neurotransmitter systems, reflecting the role of H3 receptors as presynaptic heteroreceptors. In microdialysis studies, this compound administration significantly increased extracellular levels of both acetylcholine and dopamine in the rat prefrontal cortex, demonstrating its ability to modulate multiple neurotransmitter pathways implicated in cognitive and wake-promoting functions. This broad neuromodulatory capacity stems from the strategic positioning of H3 receptors on diverse neuronal populations, with this compound's structural characteristics enabling effective penetration to these central sites of action following systemic administration [1].
In disease-relevant models, this compound demonstrates dose-dependent efficacy in ameliorating functional impairments. In 5xFAD mice modeling Alzheimer's disease pathology, chronic administration (20 mg/kg/d for 15 days) significantly improved both recognition memory and spatial memory in novel object recognition and novel location tests. Importantly, these cognitive benefits emerged only after chronic treatment rather than acute administration, suggesting that this compound may act through mechanisms requiring neural adaptation or downstream pathway modulation rather than immediate neurotransmitter release alone. The therapeutic window appeared favorable, with efficacy observed at doses of 10-20 mg/kg without reported adverse effects on basic locomotor function [2].
The definitive assessment of this compound's structure-activity relationship begins with rigorous binding assays to quantify receptor affinity and selectivity. For displacement binding studies using rodent brain tissues, cortical membranes are prepared through homogenization in ice-cold buffer (50 mM Tris/HCl, pH 7.4) followed by centrifugation at 20,000g for 10 minutes at 4°C. The final pellet is resuspended in assay buffer, with membrane preparations containing approximately 10 μg protein incubated with this compound across a range of concentrations (typically 0.01-100 nM) in the presence of a fixed concentration of the radioligand [¹²⁵I]iodoproxyfan (50±4 pM). Following equilibrium incubation (60 minutes at 25°C), bound and free radioligand are separated by rapid filtration through GF/B glass fiber filters under vacuum. Non-specific binding is determined using 10 μM unlabeled competitor, with specific binding calculated as total minus non-specific binding. Ki values are derived from IC₅₀ values using the Cheng-Prusoff equation, taking into account the Kd of the radioligand [1].
For human receptor specificity assessments, membranes from HEK-293 or CHO-K1 cells stably expressing the human H3 receptor (at densities of approximately 400-600 fmol/mg protein) undergo similar procedures with optimization for each cell line. The binding buffer for cell membranes typically consists of 50 mM Tris/HCl (pH 7.4), 5 mM MgCl₂, and 0.02% bovine serum albumin. This compound's competitive binding profile is assessed against multiple radioligands to establish its interaction mechanism at the orthosteric binding site. These standardized protocols enable direct comparison of this compound's affinity across different receptor preparations and experimental conditions, providing crucial data for structure-activity relationship determinations and species comparison [1].
The functional efficacy of this compound as an inverse agonist is quantitatively determined through guanosine 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays. Membranes from CHO-K1 cells stably expressing the human H3 receptor (approximately 400 fmol/mg protein) are prepared in ice-cold homogenization buffer (50 mM Tris/HCl, pH 7.4) and subjected to two centrifugation cycles (20,000g for 10 minutes at 4°C). The final membrane pellet is resuspended in 50 volumes of assay buffer. Membrane aliquots containing 550 μg protein are pretreated with 1 U/mL adenosine deaminase to eliminate endogenous adenosine, then incubated with 0.1 nM [³⁵S]GTPγS and this compound at varying concentrations (0.01-100 nM) in a final volume of 1 mL assay buffer (50 mM Tris/HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 0.02% BSA) containing 10 μM GDP. Following equilibrium incubation at 25°C for 60 minutes, reactions are terminated by rapid filtration under vacuum through GF/B glass fiber filters. Radioactivity trapped on filters is quantified by liquid scintillation spectrometry, with nonspecific binding determined using 10 μM nonradioactive GTPγS [1].
The intrinsic activity of this compound is calculated by comparing its maximal inhibition of basal [³⁵S]GTPγS binding to that of a reference full inverse agonist. Data are typically expressed as percentage reduction from basal-specific binding, with concentration-response curves fitted using nonlinear regression to derive EC₅₀ values. For comparative studies, this compound's inverse agonistic properties are evaluated alongside other H3 receptor ligands such as ciproxifan to establish relative efficacy. This functional assay directly measures G-protein activation states, providing critical information about the compound's ability to stabilize the receptor in inactive conformations, a key determinant of inverse agonist efficacy that complements traditional binding studies [1].
The structural features of this compound confer a unique pharmacological profile as a potent inverse agonist at H3 receptors, which function as presynaptic autoreceptors and heteroreceptors in the central nervous system. The molecular mechanism involves preferential stabilization of the receptor's inactive conformation, thereby reducing constitutive G-protein signaling activity. This inverse agonism translates to disinhibition of histamine synthesis and release from tuberomammillary neurons, enhancing histaminergic neurotransmission in projection areas such as the cortex, hippocampus, and other regions critical for wakefulness and cognition. The resulting elevation in extracellular histamine activates postsynaptic H1 receptors, producing excitatory effects on target neurons through Gq-mediated signaling pathways [1] [2].
Diagram 1: this compound's molecular mechanism as an H3 receptor inverse agonist, showing signaling pathways that enhance wakefulness and cognition.
Beyond histamine release, this compound's network-level effects involve modulation of multiple neurotransmitter systems. The drug enhances cortical acetylcholine release by blocking H3 heteroreceptors on cholinergic neurons, potentially improving attention and cognitive processing. Similarly, increased dopamine release in prefrontal regions may contribute to executive function and working memory enhancement. These multimodal neurotransmitter effects collectively regulate cortical excitability and network synchronization, as evidenced by this compound's ability to restore impaired slow-wave coherence in Alzheimer's disease models. The oscillatory dynamics of cortical networks, particularly in the slow-wave frequency range (0.1-3 Hz), are crucial for cognitive processes, and this compound's remediation of disrupted slow-wave patterns demonstrates its capacity to normalize network-level dysfunction in pathological conditions [1] [2].
In Alzheimer's disease models, this compound demonstrates disease-modifying potential through mechanisms extending beyond symptomatic neurotransmitter modulation. Chronic treatment reduces amyloid-β deposition and ameliorates dystrophic neurites surrounding plaques, suggesting impacts on core Alzheimer's pathology. These effects appear mediated through enhanced neuronal lysosomal activity, as pharmacological inhibition of lysosomal function blocks this compound's cognitive and electrophysiological benefits. This novel mechanism connects H3 receptor modulation to protein clearance pathways, positioning this compound as both a symptomatic and potential disease-modifying agent for neurodegenerative conditions characterized by proteostatic failure [2].
The translational potential of this compound extends significantly beyond its approved indication for narcolepsy, particularly in the realm of cognitive enhancement in neurodegenerative conditions. In preclinical studies using 5xFAD mice modeling Alzheimer's disease pathology, 15-day treatment with this compound (20 mg/kg/d) significantly improved performance in both novel object recognition and novel location recognition tests, demonstrating rescue of both non-spatial and spatial memory deficits. Importantly, these cognitive benefits emerged only after chronic administration rather than acute dosing, suggesting that this compound's therapeutic effects in neurodegenerative conditions may involve adaptive neural changes rather than merely acute neurotransmitter modulation. The close correlation observed between improved recognition memory and restored slow-wave coherence further suggests that this compound exerts its cognitive benefits through normalization of network-level dysfunction characteristic of Alzheimer's pathology [2].
The dose-response relationship for this compound's cognitive effects reveals important therapeutic considerations. In 5xFAD mice, lower doses (0.1-1 mg/kg) failed to significantly alter memory performance, while significant enhancement emerged at higher doses (10-20 mg/kg). This biphasic response suggests the existence of a therapeutic threshold for cognitive benefits in neurodegenerative contexts, possibly reflecting the extent of receptor occupancy required for meaningful network-level effects. Notably, this compound administration did not enhance cognitive performance in wild-type mice, indicating that its benefits manifest specifically in the context of pathological dysfunction rather than providing general cognitive enhancement in intact systems. This pathology-dependent efficacy profile suggests a favorable therapeutic window for clinical applications in neurodegenerative populations [2].
The electrophysiological correlates of this compound's therapeutic effects provide compelling insights into its mechanism of action and potential biomarkers for treatment response. In vivo wide-field Ca²⁺ imaging studies in 5xFAD mice reveal that this compound treatment significantly improves the synchronization of cortical slow waves (0.1-3 Hz), which are characteristically disrupted in Alzheimer's models. These slow-wave oscillations, prominent during non-REM sleep and under certain anesthetics, reflect coordinated network activity essential for cognitive processes and memory consolidation. This compound's ability to restore cortical coherence demonstrates its capacity to remediate network-level dysfunction in Alzheimer's pathology, moving beyond neurotransmitter modulation to normalization of system-level neural dynamics [2].
The strong correlation observed between improved recognition memory and enhanced slow-wave coherence positions cortical synchronization as a potential biomarker for this compound treatment response. This relationship suggests that slow-wave measures could serve as objective indicators of therapeutic efficacy in clinical settings, potentially providing more sensitive and rapid assessment of treatment response than behavioral measures alone. Furthermore, the identification of slow-wave coherence as a mediator of this compound's cognitive benefits highlights the importance of targeting network-level dysfunction in Alzheimer's treatment, moving beyond singular focus on amyloid clearance. The multimodal actions of this compound—simultaneously addressing neurotransmitter imbalances, network dyssynchrony, and protein clearance mechanisms—position it as a promising therapeutic candidate addressing multiple facets of Alzheimer's pathophysiology [2].
Pitolisant (marketed as Wakix) represents a first-in-class therapeutic agent with a novel mechanism of action that distinguishes it from traditional narcolepsy treatments. As a selective histamine H3 receptor (H3R) antagonist/inverse agonist, this compound modulates the release of key neurotransmitters in the central nervous system, particularly histamine, dopamine, and acetylcholine [1] [2]. Approved by the FDA in 2019 for treating excessive daytime sleepiness (EDS) or cataplexy in adults with narcolepsy, this compound offers an important alternative to traditional stimulants and anticataplectics, with the advantage of not being classified as a controlled substance due to its favorable abuse liability profile [2]. The drug's development marks a significant advancement in neuropharmacology, as it represents the first clinical application of H3 receptor antagonism/inverse agonism for treating sleep disorders, opening new avenues for modulating wake-promoting neurotransmitter systems without direct receptor activation [3] [4].
The molecular structure of this compound (chemical name: 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride) features a non-chiral configuration with no stereoisomerism, contributing to its predictable pharmacokinetic profile [4]. With a molecular weight of 295.85 and chemical formula C17H26ClNO, this compound is highly soluble in water, methylene chloride, and ethanol, but insoluble in cyclohexane [5] [4]. This solubility profile contributes to its excellent oral bioavailability, with rapid absorption following administration and peak plasma concentrations typically achieved within 3 hours [5] [4].
The histamine H3 receptor (H3R) is a G-protein coupled receptor predominantly expressed in the central nervous system, with highest density in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia [5] [4]. Unlike other histamine receptors, H3Rs function primarily as presynaptic autoreceptors that negatively regulate the synthesis and release of histamine from tuberomammillary neurons in the posterior hypothalamus [1] [6]. Additionally, H3Rs serve as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other key neurotransmitters including dopamine, norepinephrine, acetylcholine, serotonin, and GABA [1] [7].
A critical characteristic of H3Rs is their constitutive activity, meaning they exert continuous inhibitory effects on neurotransmitter release even in the absence of histamine binding [1] [6]. This constitutive activity necessitates that therapeutic antagonists possess inverse agonist properties to fully reverse the receptor's tonic inhibition [1]. This compound meets this requirement through its dual mechanism as both a competitive antagonist and inverse agonist at H3 receptors [5] [2].
This compound demonstrates high-affinity binding to human H3 receptors, with a reported inhibitor constant (Ki) of 0.16 nM and potent inverse agonist activity (EC50 of 1.5 nM) [5] [1]. Structural studies indicate that this compound binds to the transmembrane core domain of the H3 receptor, just below the extracellular loops [5]. Specific molecular interactions include the formation of a salt bridge between piperidine components of this compound and Glu206 in the membrane-spanning segment, while the hydroxyl group of Tyr374 forms a hydrogen bond with the central oxygen of the piperidine ring [5].
This precise binding configuration enables this compound to effectively block the autoreceptor function of H3Rs, leading to disinhibition of histamine release and synthesis. The drug exhibits exceptional selectivity for H3 receptors compared to other histamine receptor subtypes (H1, H2, H4), contributing to its favorable side effect profile [5] [4].
Figure 1: this compound's core mechanism of action through H3 receptor antagonism/inverse agonism, leading to disinhibition of histamine release and subsequent indirect modulation of dopamine and acetylcholine systems, ultimately promoting wakefulness and cognitive function.
This compound exerts carefully regulated effects on dopaminergic signaling that differentiate it from traditional stimulants. Research demonstrates that this compound increases dopamine release specifically in the cerebral cortex, while not significantly affecting dopamine levels in the striatal complex, including the nucleus accumbens [5]. This region-specific action is pharmacologically significant, as it likely underlies the drug's low abuse potential compared to traditional stimulants like amphetamines, which directly increase dopamine in reward-related regions [5] [2].
The mechanism for this selective dopaminergic effect involves this compound's action on H3 heteroreceptors located on dopaminergic neurons [7] [4]. By blocking these inhibitory heteroreceptors, this compound disinhibits dopamine release in cortical regions, contributing to improved attention and executive function without activating the mesolimbic reward pathway [5]. This neuroanatomical specificity makes this compound particularly valuable for patients requiring long-term treatment for narcolepsy, as it provides wake-promoting benefits without the significant abuse liability associated with many other alerting agents [2].
This compound significantly enhances cholinergic transmission by blocking H3 heteroreceptors on cholinergic neurons in multiple brain regions, including the cortex, hippocampus, and basal forebrain [5] [8] [4]. This disinhibition of acetylcholine release contributes substantially to the drug's positive effects on cognitive functions, including attention, learning, and memory processes [8] [6].
The enhancement of cholinergic signaling is particularly relevant for narcolepsy patients, who frequently experience cognitive deficits in addition to excessive daytime sleepiness. By increasing acetylcholine availability in synaptic clefts, this compound may help counteract these cognitive symptoms [8]. Preclinical studies have demonstrated that H3 receptor antagonists like this compound enhance memory consolidation and retrieval, and can even restore retrieval of forgotten memories long after learning and forgetting [6]. These procognitive effects represent an important additional benefit beyond the drug's primary wake-promoting actions.
The coordinated enhancement of histamine, dopamine, and acetylcholine release creates a synergistic wake-promoting effect that stabilizes sleep-wake transitions without the abrupt onset and offset associated with direct stimulants [1] [7]. This multi-transmitter approach represents a fundamental advance in the pharmacological treatment of narcolepsy, as it more closely mimics the natural neurochemistry of wakefulness compared to single-target agents [1] [2].
Table 1: Quantitative Neurochemical Effects of this compound
| Neurotransmitter | Effect | Brain Region | Magnitude/EC50 | Functional Outcome |
|---|---|---|---|---|
| Histamine | Increased release | Whole brain | EC50: 1.5 nM [5] | Wakefulness promotion, arousal stabilization |
| Dopamine | Increased release | Cerebral cortex | Not quantified in humans | Attention, executive function |
| Dopamine | No significant change | Striatal complex, nucleus accumbens | No significant increase [5] | Low abuse potential |
| Acetylcholine | Increased release | Cerebral cortex, hippocampus | Not quantified in humans | Cognitive enhancement, learning, memory |
| Norepinephrine | Increased release | Cerebral cortex | Not quantified in humans | Alertness, vigilance |
Cutting-edge research on this compound's effects on neuronal population activity has employed in vivo Ca2+ imaging through miniaturized one-photon microscopes (UCLA Miniscope) in freely moving mice [6]. This sophisticated methodology allows researchers to monitor the activity of hundreds of individual neurons in specific brain regions during drug treatment.
The experimental protocol involves several key steps:
This approach revealed that this compound produces a bimodal modulation of neuronal activity, increasing activity in some perirhinal cortex neurons while decreasing activity in others, without affecting the mean neuronal activity across the population [6]. Furthermore, the research demonstrated that this compound increases synchronous activity among excited neuronal populations and alters overall population coding, as detected by machine learning algorithms [6].
Figure 2: Experimental workflow for in vivo Ca2+ imaging to study this compound's effects on neuronal population activity in freely moving mice, from viral vector injection to advanced data analysis.
The clinical development program for this compound included eight Phase II/III studies, with HARMONY 1 and HARMONY CTP serving as pivotal trials [3] [7]. These studies employed rigorous methodologies:
These trials demonstrated that this compound produces clinically significant improvements in both EDS and cataplexy, with effect size values (Cohen's d) of 0.61-0.86 for ESS improvements and 0.86 for cataplexy reduction [7]. The NNT values for this compound ranged from 3-5 for EDS and 3-4 for cataplexy, indicating robust clinical efficacy [7].
Table 2: Key Clinical Trial Methodologies and Findings
| Trial Component | HARMONY 1 [7] | HARMONY CTP [7] | Additional Studies [4] |
|---|---|---|---|
| Design | 8-week RCT | 7-week RCT | Multiple Phase II/III |
| Participants | 61 adults with narcolepsy with/without cataplexy | 105 adults with narcolepsy with cataplexy | Various narcolepsy populations |
| Primary Endpoints | ESS score change | ESS and weekly cataplexy rate | ESS, cataplexy, safety |
| This compound Dosing | Up to 36 mg/day | Up to 35.6 mg/day | 4.5-36 mg/day |
| Key Findings | Cohen's d: 0.61 (ESS) | Cohen's d: 0.86 (ESS), 0.86 (cataplexy) | Non-inferior to modafinil for EDS |
| Safety Profile | Headache, insomnia, nausea | Headache, insomnia, nausea | Generally well-tolerated |
This compound's novel mechanism distinguishes it fundamentally from other narcolepsy therapies:
This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing:
This compound represents a paradigm shift in the treatment of narcolepsy and potentially other central nervous system disorders. Its unique mechanism as a histamine H3 receptor antagonist/inverse agonist enables coordinated enhancement of multiple wake-promoting neurotransmitter systems, particularly histamine, dopamine, and acetylcholine, without the abuse potential associated with traditional stimulants [5] [2]. The region-specific effects on dopamine release—increasing cortical dopamine while sparing the striatal reward pathways—represent a particularly important pharmacological advancement [5].
Future research directions should focus on further elucidating the network-level effects of this compound on neuronal population activity, as suggested by the sophisticated Ca2+ imaging studies showing altered synchronization and population coding in cortical regions [6]. Additionally, exploration of this compound's potential applications in other neuropsychiatric disorders characterized by cognitive impairment or excessive sleepiness appears warranted, given its favorable safety profile and procognitive effects [6] [4].
This section details the methodology used to determine H₃ receptor occupancy by pitolisant [1] [2].
| Aspect | Protocol Detail |
|---|---|
| Objective | To investigate in vivo occupancy of histamine H₃ receptors by this compound (BF2.649) in humans [1]. |
| Participants | Six healthy adults (four males, two females, aged 19–61) [2]. |
| Study Design | Open-label, two-period. Each participant underwent two PET scans on separate days [2]. |
| Intervention | A single oral dose of 40 mg this compound hydrochloride or a placebo, administered 3 hours before the PET scan [2]. |
| PET Radioligand | [¹¹C]GSK189254, a highly potent and selective H₃ receptor antagonist [2]. |
| Imaging & Analysis | High-Resolution Research Tomograph (HRRT). [¹¹C]GSK189254 regional distribution volumes were estimated in nine brain regions. Occupancy was calculated using the Lassen plot [2]. |
| Blood Sampling | Blood was taken at 180 and 270 minutes after this compound administration to determine serum drug levels [2]. |
The study yielded the following primary results on receptor occupancy and safety [1] [2]:
| Parameter | Finding |
|---|---|
| Receptor Occupancy | 84% ± 7% (mean ± SD) [1] [2]. |
| Tolerability | The 40 mg dose of this compound was well-tolerated, with participants experiencing few adverse events [1] [2]. |
| Conclusion | A single 40 mg oral dose of this compound produces high occupancy of H₃ receptors in the human brain [1] [2]. |
To understand the mechanism of this compound, it is helpful to visualize the role of H₃ receptors. The diagram below illustrates the key neurobiological processes involved.
Diagram 1: H₃ receptors inhibit the release of histamine and other key neurotransmitters. This compound, as an inverse agonist, blocks this inhibition [2].
The following flowchart outlines the step-by-step process followed in the clinical study to measure receptor occupancy.
Diagram 2: The experimental workflow for measuring this compound's H₃ receptor occupancy using PET imaging [2].
The high receptor occupancy (84% ± 7%) measured 3 hours after a single 40 mg dose aligns with the known pharmacokinetics of this compound, which reaches peak plasma concentration at approximately 3 hours [2]. This confirms that standard therapeutic doses (20-40 mg) achieve substantial target engagement in the brain.
This study demonstrates the utility of [¹¹C]GSK189254 PET as a robust tool for quantifying H₃ receptor occupancy in early-phase drug development, helping to establish a relationship between drug dose, plasma concentration, and target engagement in the brain [1] [2] [3].
This compound (Wakix) is a first-in-class histamine H3 receptor (H3R) antagonist/inverse agonist approved for treating excessive daytime sleepiness (EDS) in narcolepsy [1] [2]. Its wake-promoting action is primarily mediated by enhancing the activity of the brain's endogenous histaminergic system [3] [4].
This compound acts on presynaptic H3 autoreceptors in the tuberomammillary nucleus of the hypothalamus. By blocking the constitutive activity of these receptors, it increases the synthesis and release of histamine [4]. Furthermore, H3 receptors also function as heteroreceptors on non-histaminergic neurons. This compound's action on these heteroreceptors leads to increased release of other wake-promoting neurotransmitters, including norepinephrine, dopamine, serotonin, and acetylcholine in the cerebral cortex [5] [4] [1]. This dual mechanism distinguishes it from traditional stimulants.
The diagram below illustrates this core signaling pathway.
This compound enhances wakefulness by blocking H3 autoreceptors to increase histamine release and blocking H3 heteroreceptors to increase other wake-promoting neurotransmitters.
A critical consideration in wake-promoting drug development is the potential for abuse. A 2020 study specifically investigated the reinforcing properties of this compound compared to cocaine in mice using the intravenous self-administration (IVSA) paradigm [6].
Experimental Protocol: Male C57BL/6J mice were trained to self-administer cocaine intravenously. Once stable behavior was established, researchers tested the effects of this compound under several conditions [6]:
Key Findings: The study concluded that This compound itself had no reinforcing properties and did not alter the reinforcing effects of cocaine under any of the tested conditions [6]. This provides strong preclinical evidence that this compound has a low potential for abuse, a significant advantage over traditional stimulants.
The tables below summarize quantitative findings on efficacy and dosing from animal models and human clinical trials.
Table 1: Preclinical Efficacy of this compound in Mouse Models
| Disease Model | Experimental Readout | Key Finding | Dose | Citation |
|---|---|---|---|---|
| Narcolepsy (Orexin-/- Mice) | Wakefulness Time | Significant, dose-dependent increase | Single oral dose from 0.03 mg/kg | [7] |
| Narcolepsy (Orexin-/- Mice) | Sleep Latency | Significant, dose-dependent increase | Single oral dose from 0.1 mg/kg | [7] |
| Narcolepsy (Orexin-/- Mice) | Cataplexy-like Episodes | Significant, dose-dependent decrease in number/duration | Single oral dose from 1 mg/kg | [7] |
| Alzheimer's (5xFAD Mice) | Novel Object Recognition | Rescued cognitive impairment | 20 mg/kg/d for 15 days | [8] |
| Cocaine IVSA (C57BL/6J Mice) | Self-administration | No reinforcing properties, did not alter cocaine reinforcement | Tested under FR1 and PR schedules | [6] |
Table 2: Clinical Dosing and Efficacy of this compound
| Study Population | Dosing Regimen (11-week study) | Primary Efficacy Endpoint (ESS-CHAD) | Additional Findings | Citation |
|---|---|---|---|---|
| Prader-Willi Syndrome (Ages 6-65) | Lower-dose: 8.9/13.35/17.8 mg (children/adolescents/adults) Higher-dose: 17.8/26.7/35.6 mg | LS mean difference vs placebo: 0.5 (NS) | Improvements in irritability and hyperphagia | [3] |
| LS mean difference vs placebo: -1.1 | Largest effect in children (LS mean diff: -3.5) | [3] | ||
| Adult Narcolepsy (HARMONY 1 & CTP trials) | Individually titrated to max 35.6 mg/day | Cohen's d effect size: 0.61 - 0.86 | NNT for EDS response: 3-5; NNT for cataplexy response: 3-4 | [5] |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for two key preclinical techniques.
This protocol assesses the abuse potential of a compound by measuring if an animal will perform a task (e.g., pressing a lever) to receive an intravenous infusion.
This technique allows for large-scale, real-time visualization of cortical network activity in live animals.
Recent studies are exploring the therapeutic potential of this compound beyond sleep-wake disorders. A 2025 study demonstrated that a 15-day treatment with this compound (20 mg/kg/d) rescued cognitive impairments and restored synchronization of cortical slow waves in a 5xFAD mouse model of Alzheimer's disease [8]. The improvement in recognition memory was tightly correlated with improved slow-wave coherence, suggesting it could serve as a biomarker [8]. The study further suggested that this compound's mechanism in this context may involve the enhancement of neuronal lysosomal activity [8].
Furthermore, Harmony Biosciences is developing new agents targeting the orexin system. They are investigating BP1.15205, a novel, highly potent, and selective orexin 2 receptor (OX2R) agonist [7]. Preclinical data presented in 2025 shows that BP1.15205 produces significant wake-promoting and cataplexy-suppressing effects in a narcolepsy mouse model, with a planned first-in-human study anticipated in the second half of 2025 [7].
| Adverse Reaction | Adults (≥18 years) | Children (≥6 years) | Notes |
|---|---|---|---|
| Insomnia | 6% [1] | 7% [1] | More than twice the rate of placebo in adults [1] |
| Nausea | 6% [1] | - | More than twice the rate of placebo in adults [1] |
| Anxiety | 5% [1] | - | More than twice the rate of placebo in adults [1] |
| Headache | - | 19% [1] | Most common reaction in pediatric patients [1] |
| Irritability | ≥2% [1] | - | Similar profile seen in pediatric trials [1] |
| Abdominal Pain | ≥2% [1] | - | - |
Other adverse reactions reported in ≥2% of adults and more frequently than placebo include increased heart rate, hallucinations, irritability, sleep disturbance, decreased appetite, cataplexy, dry mouth, and rash [1]. The overall adverse reaction profile in pediatric patients is similar to that in adults [1].
Beyond common side effects, several serious safety considerations require attention.
The safety and efficacy of this compound are directly linked to its unique mechanism of action, which is distinct from traditional stimulants. The diagram below illustrates its primary signaling pathway.
This compound enhances wakefulness by blocking H3 autoreceptors, increasing histamine release into the synaptic cleft. This targeted mechanism may explain its lower abuse potential compared to stimulants [5].
For researchers and clinicians, the following practical aspects are key:
The established safety profile of this compound has also encouraged its investigation for conditions beyond narcolepsy, such as excessive daytime sleepiness in Prader-Willi syndrome, where its safety profile appears consistent with that seen in narcolepsy studies [7].
The following table summarizes the core pharmacokinetic parameters of Pitolisant in adults, which are crucial for dosing regimen design [1].
| Parameter | Value and Description |
|---|---|
| Absorption | Rapid and well absorbed (~90% bioavailability). Tmax: ~3 hours [1] [2]. |
| Distribution | Vd: 1100-2825 L (large volume). Protein Binding: 91-96% (primarily albumin & alpha-1 glycoprotein). Crosses blood-brain barrier [1]. |
| Metabolism | Extensively hepatic. Primary Enzymes: CYP2D6 and CYP3A4. Metabolites are mostly pharmacologically inactive [1] [3]. |
| Elimination | Half-life: 10-12 hours (approx. 20 hours reported after single 35.6 mg dose). Clearance (CL/F): 43.9 L/hr. Excretion: ~63% urine (as metabolites), ~25% expired air, <3% feces [1] [2]. |
This compound is primarily metabolized in the liver via two major pathways [1]:
These metabolites can undergo further conjugation with glycine or glucuronic acid before excretion. Most metabolites do not retain significant pharmacological activity [1].
Recent research also highlights the role of specific transporters. Organic Cation Transporter 1 (OCT1) is implicated in its uptake, while efflux by P-glycoprotein (P-gp) may influence its brain concentration. Environmental factors like hypobaric hypoxia can downregulate these transporters, potentially reducing this compound's central efficacy [4].
The following diagram illustrates the journey of this compound through the body, from absorption to excretion, including the key enzymes and transporters involved.
Special Populations and Drug Interactions
Experimental Insights from Research Models
A study on sleep-deprived mice under hypobaric hypoxia (simulating high altitude) revealed that this environment reduced the concentration of this compound in the brain and attenuated its anti-fatigue effects. The proposed mechanism involves the downregulation of OCT1 and P-gp transporters. The study found that a higher dose (40 mg/kg in mice) was necessary to overcome this efficacy reduction, suggesting that dose and frequency adjustments may be needed in such physiological conditions [4].
The following data summarizes key pharmacokinetic parameters for this compound in adults, primarily derived from clinical studies and regulatory documentation [1] [2].
| Parameter | Value in Adults (Typical Doses) | Notes / Additional Context |
|---|---|---|
| Time to Steady State | 5 - 6 days | Achieved with repeated once-daily dosing [1] [2]. |
| Elimination Half-life (t~1/2~) | 10 - 12 hours (single dose); ~20 hours (repeated dosing) | Half-life may differ between single and multiple doses [3] [2]. |
| Time to Peak Plasma Concentration (T~max~) | ~3 hours | Rapid absorption after oral administration [1] [3] [2]. |
| Effect of Food | Delays absorption (T~max~ by 2.5h) | No significant impact on overall bioavailability (AUC) [2]. |
| Primary Metabolic Pathways | Cytochrome P450 enzymes (CYP3A4, CYP2D6) | Major metabolites are pharmacologically inactive [3] [2]. |
| Primary Route of Excretion | Urine (~63% of dose) | [2] |
The methodologies from published studies provide insight into how this compound pharmacokinetics and receptor occupancy are measured.
PET Imaging for H3 Receptor Occupancy [1]
Pharmacokinetic Study in a Pediatric Population [3]
The following diagram illustrates the journey of this compound in the body and its primary mechanism of action leading to increased wakefulness.
This diagram outlines the core pharmacokinetic (PK) pathway of this compound, from administration to achieving steady state, and its parallel pharmacodynamic (PD) pathway of action in the brain.
Pitolisant (also known as Tiprolisant or BF-2649) is a first-in-class histamine H3 receptor antagonist/inverse agonist that has emerged as a valuable therapeutic agent for central nervous system disorders. Originally developed for treating narcolepsy in humans, this compound has shown significant promise in preclinical research for various neurological conditions. The compound acts as a high-affinity competitive antagonist (Ki = 0.16 nM) and potent inverse agonist (EC50 = 1.5 nM) at the human histamine H3 receptor subtype, demonstrating exceptional selectivity for H3 receptors over other histamine receptor subtypes (H1, H2, and H4). [1] This pharmacological profile makes this compound an important research tool for investigating histaminergic pathways and their modulation in disease states.
The wake-promoting effects of this compound are mediated through its action on the tuberomammillary nucleus, where it enhances histaminergic signaling by blocking presynaptic H3 autoreceptors that normally inhibit histamine release and synthesis. [2] Unlike traditional stimulants such as amphetamines or modafinil, this compound promotes wakefulness without significant abuse potential, as demonstrated in preclinical abuse liability models. [3] Research indicates that this compound increases wakefulness at the expense of both slow-wave and REM sleep, making it particularly valuable for studying sleep-wake disorders and related neurological conditions. [1] Additionally, recent investigations have explored its potential cognitive-enhancing properties in models of neurodegenerative diseases, expanding its research applications beyond sleep disorders. [4]
The dosing of this compound in animal models varies significantly based on the species, research objectives, and specific disease model being investigated. Below is a comprehensive summary of established dosing regimens reported in preclinical studies:
Table 1: this compound Dosing Parameters in Animal Studies
| Species | Dose Range | Administration Route | Treatment Duration | Research Application | Key Findings |
|---|---|---|---|---|---|
| Mice (various strains) | 0.1-100 mg/kg | Intraperitoneal (i.p.) | Acute (single dose) to chronic (15 days) | Alzheimer's disease models, cognitive studies | Dose-dependent cognitive improvement; higher doses (10-20 mg/kg) effective in 5xFAD mice [4] |
| Mice (C57BL/6J) | 5 mg/kg | Intraperitoneal (i.p.) | Single acute administration | Locomotor activity studies | Reduced cocaine-induced hyperlocomotion [3] |
| Rats (Wistar) | 3-10 mg/kg | Intraperitoneal (i.p.) | Single acute administration | Locomotor activity, neurochemical studies | No significant effect on spontaneous locomotion; reduced cocaine-induced hyperlocomotion [3] |
| Rats (Wistar) | 10 mg/kg | Oral (p.o.) | Single administration | Neurochemical studies | Increased dopamine release in nucleus accumbens [3] |
| Monkeys | Not specified | Not specified | Not specified | Self-administration studies | No significant effects in drug abuse potential tests [3] |
Table 2: Common In Vivo Dosing Regimens for Specific Research Applications
| Research Application | Recommended Dose | Administration Method | Duration | Efficacy Assessment |
|---|---|---|---|---|
| Wake-promoting effects | 3-10 mg/kg (rodents) | Intraperitoneal | Single acute | EEG/activity monitoring, sleep-wake architecture |
| Cognitive enhancement (Alzheimer's models) | 10-20 mg/kg/d (mice) | Intraperitoneal | 15 days chronic | Novel object recognition, spatial memory tests [4] |
| Neuronal activity modulation | 5-10 mg/kg (mice) | Intraperitoneal | Single acute | in vivo Ca2+ imaging, electrophysiology [5] |
| Abuse potential assessment | 10 mg/kg (rats) | Intraperitoneal/Oral | Acute/Repeated | Self-administration, conditioned place preference [3] |
Studies demonstrate that this compound exhibits clear dose-dependent effects across multiple research applications. In Alzheimer's disease models using 5xFAD transgenic mice, chronic administration for 15 days revealed that lower doses (0.1-1 mg/kg) did not significantly alter non-spatial or spatial memory, whereas higher doses (10-20 mg/kg) significantly enhanced cognitive performance in both novel object recognition and novel object location tests. [4] This dose-response relationship is critical for researchers designing experiments to optimize therapeutic outcomes while minimizing potential side effects.
The therapeutic window for this compound appears favorable, with studies reporting no significant adverse effects at efficacious doses. Importantly, acute administration of this compound at doses up to 100 mg/kg in 5xFAD mice did not produce significant cognitive enhancement, suggesting that chronic treatment may be necessary for certain therapeutic applications. [4] This temporal aspect of dosing should be carefully considered in experimental design, particularly for chronic neurological conditions where neuroplastic changes may be required for efficacy.
Protocol 1: Locomotor Activity and Wakefulness Testing in Rodents
Protocol 2: Chronic Dosing for Cognitive Function Assessment in Alzheimer's Models
Protocol 3: In Vivo Calcium Imaging of Neuronal Activity
Wake-Promoting Effects: Effective this compound dosing should demonstrate significant increase in wakefulness without inducing hyperlocomotion. At appropriate doses (3-10 mg/kg in rodents), this compound typically increases time spent awake while reducing both slow-wave and REM sleep periods. Unlike stimulants such as modafinil or cocaine, this compound does not typically produce significant locomotor sensitization with repeated administration, which is a key differentiator in abuse potential studies. [3] Researchers should compare this compound-treated animals with both vehicle controls and positive controls (e.g., modafinil) to properly contextualize the magnitude of wake-promoting effects.
Cognitive Enhancement: In cognitive tests such as the Novel Object Recognition Test (NORT) and Novel Object Location Recognition Test (NLRT), effective this compound treatment should significantly improve recognition memory in disease models without affecting performance in healthy controls. In 5xFAD Alzheimer's model mice, 15-day treatment with this compound at 20 mg/kg/d significantly improved both object recognition and spatial memory, with recognition indices increasing from impaired levels toward wild-type performance. [4] This improvement in cognitive function is typically associated with restoration of cortical slow-wave coherence and enhanced neuronal synchronization, which can be quantified through neurophysiological recordings.
This compound demonstrates a favorable safety profile in preclinical models. Unlike many wake-promoting agents, this compound does not significantly increase dopamine release in the nucleus accumbens—a key brain region involved in reward and addiction pathways. [3] In standardized abuse potential assessments, this compound shows:
These findings support the classification of this compound as a compound with negligible abuse potential, which should be considered when interpreting its pharmacological profile relative to other wake-promoting agents. [3]
For in vivo studies, this compound hydrochloride can be prepared in various vehicles depending on the administration route:
The following diagram illustrates the experimental workflow for assessing this compound effects in animal models:
This compound represents a valuable research tool for investigating histaminergic pathways in neurological disorders, with well-established in vivo dosing regimens across multiple species. The compound's unique mechanism of action as an H3 receptor antagonist/inverse agonist provides distinct pharmacological effects compared to traditional stimulants, particularly its minimal abuse potential and favorable safety profile. Researchers should carefully consider species-specific dosing, administration routes, and treatment duration when designing studies, as these factors significantly influence experimental outcomes. The protocols outlined in this document provide a robust framework for evaluating this compound in various research contexts, from basic neuropharmacology to preclinical therapeutic development.
This compound is a first-in-class histamine H3 receptor antagonist/inverse agonist that has demonstrated significant potential for enhancing cognitive function in various neurological disorders. Originally approved for treating narcolepsy with or without cataplexy, this compound promotes wakefulness and enhances cognitive function by blocking H3 receptors, thereby increasing the release of endogenous histamine in the central nervous system. [1] [2] The unique mechanism of action of this compound involves enhancing the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which play crucial roles in learning, memory, and attention processes. [2] This neurochemical profile has prompted investigation into its potential applications for cognitive enhancement in conditions such as Alzheimer's disease, attention deficit hyperactivity disorder, and other disorders characterized by cognitive impairment. [3] [2]
The Morris Water Maze represents a gold standard behavioral paradigm for assessing spatial learning and memory in rodent models, making it an essential tool for evaluating the cognitive effects of pharmacological agents like this compound. This protocol application note provides researchers with a comprehensive methodological framework for conducting this compound cognitive testing using the Morris Water Maze paradigm, incorporating both standardized procedures and specific adaptations for optimal assessment of this compound's effects on learning and memory processes.
Table 1: this compound Pharmacological Profile
| Parameter | Specifications | Research Implications |
|---|---|---|
| Primary Mechanism | Histamine H3 receptor antagonist/inverse agonist | Increases histamine, acetylcholine, norepinephrine, dopamine release |
| Receptor Affinity | High affinity for H3 receptors (Ki = 0.16 nM); minimal binding to H1, H2, H4 receptors | Selective cognitive enhancement with reduced off-target effects |
| Key Metabolic Pathways | CYP2D6 (primary), CYP3A4 (secondary) | Consider drug interactions in study design |
| Half-Life | 10-20 hours in humans; species variation in animal models | Suitable for once-daily dosing in chronic studies |
| Protein Binding | 91%-96% | Potential for drug interactions due to high binding |
| Brain Penetration | Crosses blood-brain barrier effectively | Direct central nervous system action |
This compound functions as a competitive antagonist and inverse agonist at presynaptic H3 autoreceptors, which normally inhibit histamine release and synthesis in the brain. [2] [4] By blocking these autoreceptors, this compound enhances histaminergic neurotransmission, leading to increased wakefulness and cognitive enhancement. The widespread projections of histaminergic neurons throughout the brain allow this compound to influence multiple cognitive domains, including attention, learning, and memory consolidation. [4] Additionally, this compound modulates the release of other neurotransmitters implicated in cognitive processes, including acetylcholine in the hippocampus and cortex, norepinephrine, and dopamine in specific brain regions, creating a broad neurochemical effect that underlies its cognitive-enhancing properties. [2] [4]
For studies investigating this compound's effects on cognitive function, transgenic 5xFAD mice have been utilized as a model of Alzheimer's disease-like pathophysiology and cognitive deficits. [3] These mice exhibit elevated beta-amyloid levels in the brain and associated cognitive impairments that can be assessed using the Morris Water Maze. Wild-type (WT) controls should be included to differentiate disease-specific effects from general cognitive enhancement. Animals typically aged 6-8 weeks at study initiation have been employed in previous research, with group sizes sufficient for statistical power (n=5-10 per group based on previous studies). [3] [1] Random assignment to experimental groups is essential, with counterbalancing for potential confounding variables such as baseline swimming ability and stress reactivity.
Table 2: this compound Dosing Regimens in Cognitive Studies
| Study Type | Dose Range | Administration Method | Treatment Duration | Key Findings |
|---|---|---|---|---|
| Chronic Treatment (5xFAD Mice) | 0.1-20 mg/kg/day | Oral administration | 15 days | Dose-dependent improvement in recognition memory; effective doses: 10-20 mg/kg |
| Acute Treatment (5xFAD Mice) | 20, 50, 100 mg/kg | Single administration | Acute | No significant cognitive changes at any dose |
| Sleep-Deprived Mice (HH Conditions) | 5, 20, 40 mg/kg | Oral administration | Single dose | 40 mg/kg significant improvement in learning, memory, and motor function |
This compound demonstrates dose-dependent effects on cognitive function, with chronic administration proving more effective than acute dosing. [3] Research indicates that chronic treatment for 15 days with doses of 10-20 mg/kg/day significantly improves cognitive performance in 5xFAD mice, while acute administration even at high doses (up to 100 mg/kg) shows no significant effects. [3] This suggests that sustained receptor modulation is necessary for cognitive benefits rather than immediate effects. For behavioral testing, this compound is typically administered 30-60 minutes prior to behavioral assessments based on its pharmacokinetic profile and time to reach peak concentrations. [1] [5] In hypobaric hypoxia conditions, higher doses (40 mg/kg) may be necessary to achieve cognitive improvement due to altered pharmacokinetics and reduced brain concentration. [1] [5]
The Morris Water Maze consists of a circular pool typically 120 cm in diameter for mice, filled with water rendered opaque using non-toxic white paint or powder. [1] [5] The water temperature should be maintained at 22±1°C to prevent hypothermia while still motivating escape behavior. A transparent escape platform (10 cm diameter for mice) is positioned approximately 1 cm below the water surface in a fixed location throughout training. The pool is divided into four virtual quadrants (arbitrarily designated Q1-Q4), with the platform consistently placed in the center of one quadrant. Distal spatial cues consisting of high-contrast geometric shapes or patterns should be placed on the room walls surrounding the pool at various heights and locations to provide navigational guidance. Lighting should be uniform and indirect to prevent glare and reflections on the water surface.
Pre-test habituation should be conducted one day before formal training, allowing animals to swim freely in the pool for 60 seconds without the platform present to reduce novelty stress. Animals should be thoroughly dried and returned to a warm environment (heating pad or warm cage) between trials to prevent hypothermia. The testing room should be maintained at standard laboratory conditions (22-24°C, 40-60% humidity) with minimal external noise and disturbances throughout testing.
The navigation training phase spans four consecutive days, with each animal receiving four trials per day at approximately 1-hour intervals. [1] [5] For each trial, the mouse is released from the pool edge facing the wall at one of four predetermined start positions (North, South, East, West) in a pseudo-randomized sequence across days to prevent development of response strategies. Each trial has a maximum duration of 60 seconds, during which the mouse swims to locate the submerged platform. If the mouse locates the platform within 60 seconds, it is allowed to remain there for 5 seconds before being removed from the pool. If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to remain for 15 seconds to reinforce platform location. [1] [5]
Between trials, animals are carefully dried with absorbent towels and placed in a temporary holding cage with a heat source to maintain body temperature. The escape latency (time to reach the platform) is recorded for each trial as the primary measure of acquisition learning. Additional parameters including path length (distance swam), swimming speed, and thigmotaxis (tendency to swim near walls) should be recorded and analyzed using automated tracking systems. The inter-trial interval should be standardized across all animals and experimental groups.
On the fifth day of the protocol, the spatial probe test is conducted to assess memory retention for the platform location. The escape platform is removed from the pool, and each mouse is allowed to swim freely for 60 seconds starting from a novel starting position (typically the quadrant opposite to the previous platform location). [1] [5] The primary dependent measures for the probe trial include:
The probe trial should be conducted approximately 24 hours after the last training session to assess long-term memory consolidation. For this compound studies, the probe trial is typically conducted following the final drug administration to evaluate its effects on memory retrieval and retention.
Table 3: Primary and Secondary Outcome Measures in MWM
| Measurement Category | Specific Parameters | Cognitive Domain Assessed | Expected this compound Effect |
|---|---|---|---|
| Acquisition Learning | Escape latency (seconds) | Spatial learning | Decreased latency with effective doses |
| Acquisition Learning | Path length (cm) | Spatial learning efficiency | Shorter path to platform |
| Memory Retention | Time in target quadrant (%) | Spatial reference memory | Increased time in target quadrant |
| Memory Retention | Platform crossings (count) | Spatial precision memory | Increased crossings of previous location |
| Control Measures | Swimming speed (cm/s) | Motor function | No significant change or improvement |
| Control Measures | Thigmotaxis (%) | Anxiety/strategy | Possible reduction indicating improved strategy |
Statistical analysis should employ mixed-design ANOVA with repeated measures for training day data (escape latency across days), followed by appropriate post-hoc tests for between-group comparisons on specific days. For probe trial data, one-way ANOVA can be used to compare group differences in time spent in the target quadrant and platform crossings. Covariance analysis controlling for swimming speed may be employed to ensure group differences are not attributable to motor effects. Data should be checked for normality and homogeneity of variance assumptions, with non-parametric alternatives used when assumptions are violated.
Successful this compound treatment is indicated by significantly shorter escape latencies during acquisition training, particularly in the later training days, reflecting enhanced spatial learning. During the probe trial, this compound-treated animals should demonstrate significant preference for the target quadrant, with increased time spent in this quadrant and more frequent crossings of the former platform location compared to control groups. These patterns suggest enhanced consolidation and/or retrieval of spatial memory. In disease models such as 5xFAD mice, this compound should reverse or attenuate cognitive deficits observed in vehicle-treated transgenic controls, potentially restoring performance to near wild-type levels. [3]
Research indicates that this compound's efficacy follows a dose-response relationship, with lower doses (0.1-1 mg/kg) showing minimal effects and higher doses (10-20 mg/kg) producing significant cognitive enhancement in chronic administration paradigms. [3] Additionally, slow-wave coherence measured via cortical Ca2+ imaging has been identified as a potential biomarker for treatment response, with improved recognition memory tightly correlated with restored slow-wave synchronization in this compound-treated 5xFAD mice. [3]
To comprehensively evaluate this compound's cognitive effects, the Morris Water Maze can be supplemented with additional behavioral paradigms:
The following diagrams created using Graphviz DOT language illustrate the experimental workflow and pharmacological mechanism of this compound in cognitive testing:
Diagram 1: Morris Water Maze Experimental Workflow
Diagram 2: this compound Pharmacological Mechanism
The Morris Water Maze protocol provides a robust and well-validated approach for assessing the cognitive effects of this compound in rodent models. The dose-dependent efficacy of chronic this compound administration (10-20 mg/kg/day for 15 days) demonstrates its potential for ameliorating cognitive deficits in neurological disorder models. [3] The comprehensive methodology outlined in this application note enables researchers to systematically evaluate this compound's effects on spatial learning and memory while controlling for potential confounding factors. The integration of complementary behavioral tests and potential biomarker assessments such as slow-wave coherence provides a multidimensional evaluation approach that strengthens research findings and enhances understanding of this compound's cognitive-enhancing properties.
Pitolisant (marketed as Wakix) is a first-in-class histamine H3 receptor antagonist/inverse agonist approved for treating narcolepsy with or without cataplexy. As a central nervous system-targeting therapeutic, understanding its pharmacokinetic profile and brain penetration is crucial for dosage optimization and efficacy assessment. This document presents a detailed protocol for a sensitive and selective LC-MS/MS method developed for quantifying this compound concentrations in biological matrices, specifically validated for rat blood and brain tissue homogenates. The method has been successfully applied to pharmacokinetic studies and brain penetration assessments, providing critical data on the distribution characteristics of this compound in preclinical models. [1]
The developed method offers significant advantages for researchers investigating this compound pharmacokinetics, including high sensitivity with a lower limit of quantification of 0.1 ng/mL, simple sample preparation using protein precipitation, and efficient chromatographic separation achieved within a short run time. These attributes make it particularly suitable for high-throughput analysis of large sample sets typically generated in pharmacokinetic studies. The method's validation in accordance with regulatory standards ensures reliability of the generated data, supporting its application in drug development research. [1]
The sample preparation employs a straightforward protein precipitation technique that efficiently extracts this compound and the internal standard while eliminating matrix interferents. The procedure is uniform for both blood and brain homogenate samples: [1]
Note: For brain tissue analysis, prepare a 1:4 (w/v) homogenate in ice-cold phosphate buffer or purified water before following the above protocol. [1]
Table 1: Chromatographic Conditions for this compound Separation [1]
| Parameter | Specification |
|---|---|
| Column | XBridge C18 (50 mm × 2.1 mm, 3.5 μm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.2% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Initial: 20% B; 0.5-2.0 min: 20-95% B; 2.0-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-5.0 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 μL |
| Column Temperature | 25°C |
| Autosampler Temperature | 4°C |
The mass spectrometric detection utilizes Multiple Reaction Monitoring (MRM) in positive ionization mode, optimizing sensitivity and selectivity for this compound quantification. The instrument parameters should be optimized for specific hardware but generally include: [1]
Table 2: Mass Spectrometry Parameters for this compound and Internal Standard [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 296.3 | 98.2 | 100 | Optimized (≈15-25 eV) |
| Aripiprazole (IS) | 448.2 | 285.3 | 100 | Optimized (≈15-25 eV) |
Additional MS Parameters:
The LC-MS/MS method for this compound quantification has been comprehensively validated to ensure reliability, accuracy, and precision for its intended applications. The key validation parameters and results are summarized below: [1]
Table 3: Method Validation Parameters and Performance Characteristics [1]
| Validation Parameter | Blood | Brain Homogenate |
|---|---|---|
| Linearity Range | 0.1-100 ng/mL | 0.1-100 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Precision (RSD%) | Intra-day: <15% | Intra-day: <15% |
| Inter-day: <15% | Inter-day: <15% | |
| Accuracy (%) | 85-115% | 85-115% |
| Extraction Recovery | >85% | >80% |
| Matrix Effect | Minimal (<15%) | Minimal (<15%) |
| Stability | Bench-top: >85% | Bench-top: >85% |
| Freeze-thaw: >85% | Freeze-thaw: >85% | |
| Long-term: >85% | Long-term: >85% |
The validated method has been applied to characterize the pharmacokinetic profile of this compound in male Wistar rats following oral administration. The experimental design for these studies includes: [1]
Table 4: Mean Pharmacokinetic Parameters of this compound in Rats After Oral Administration (3 mg/kg) [1]
| Pharmacokinetic Parameter | Mean Value ± SD |
|---|---|
| Cmax (ng/mL) | 3.4 ± 1.7 |
| Tmax (h) | 0.5-1.0 |
| AUC0-∞ (ng·h/mL) | 5 ± 4 |
| t½ (h) | 1.9 ± 0.3 |
| CL/F (L/h/kg) | Calculated from AUC |
| Vd/F (L/kg) | Calculated from AUC |
The pharmacokinetic data reveals that this compound is rapidly absorbed after oral administration, reaching peak blood concentrations within 30-60 minutes. The short elimination half-life (approximately 2 hours) suggests rapid clearance from the systemic circulation. The high variability observed in AUC and Cmax values may indicate individual differences in absorption or metabolism of the compound. [1]
Understanding the brain penetration of this compound is critical given its central nervous system target. The brain distribution study design includes: [1]
Table 5: Brain Distribution of this compound in Rats After Oral Administration (3 mg/kg) [1]
| Time Point (h) | Blood Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Blood Ratio |
|---|---|---|---|
| 0.5 | 2.8 ± 1.2 | 38 ± 12 | 13.6 |
| 1 | 3.4 ± 1.7 | 60 ± 18 | 17.6 |
| 2 | 1.9 ± 0.8 | 52 ± 15 | 27.4 |
The brain penetration data demonstrates significant distribution of this compound into brain tissue, with brain concentrations substantially higher than corresponding blood levels at all time points. The increasing brain-to-blood ratio over time suggests either continued accumulation in brain tissue or slower elimination from the brain compared to blood. The peak brain concentration occurs at approximately 1 hour post-dose, slightly later than the blood Tmax, indicating a distribution phase from systemic circulation to brain tissue. [1]
The following diagram illustrates the complete experimental workflow from sample collection through data analysis:
When implementing this method for this compound quantification, several factors require careful consideration to ensure generate reliable and reproducible results:
Table 6: Common Issues and Recommended Solutions [1]
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Chromatography | Column degradation | Replace guard column, condition analytical column |
| Reduced Response | MS source contamination | Clean ion source and cone, optimize MS parameters |
| Internal Standard Variance | Improper IS addition | Check pipette calibration, ensure consistent addition |
| Calibration Curve Issues | Standard preparation errors | Freshly prepare standards, verify stock concentrations |
The presented LC-MS/MS method provides a robust, sensitive, and reproducible approach for quantifying this compound in biological matrices, enabling comprehensive pharmacokinetic and brain penetration studies. The simple sample preparation, efficient chromatographic separation, and selective mass spectrometric detection make this method well-suited for application in drug development research. The successful application in rat studies demonstrates the method's utility in generating critical data on the disposition characteristics of this compound, particularly its significant distribution into brain tissue. [1]
This method can be adapted for other biological matrices or species with appropriate validation, supporting ongoing research into the clinical applications of this compound beyond narcolepsy, including potential uses in Parkinson's disease, schizophrenia, and other central nervous system disorders where the histamine H3 receptor represents a therapeutic target. [3]
Pitolisant (WAKIX) is a first-in-class histamine-3 (H₃) receptor antagonist/inverse agonist approved for treating excessive daytime sleepiness (EDS) in patients with narcolepsy. Unlike other narcolepsy medications, this compound operates through a novel histaminergic mechanism rather than dopaminergic pathways, suggesting potentially lower abuse liability. This document details comprehensive experimental protocols and data from a definitive human abuse potential study that demonstrated this compound's significantly lower abuse potential compared to schedule IV controlled substances, resulting in its non-scheduled status in the United States [1] [2].
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disturbed sleep-wake cycles. Traditional pharmacotherapies for narcolepsy, including stimulants and wake-promoting agents, primarily act through dopaminergic mechanisms and carry significant abuse potential, necessitating their classification as controlled substances [1]. Prescription stimulant misuse represents a substantial public health concern, with an estimated 1.8 million Americans reporting misuse in 2017 alone [1].
This compound represents a novel therapeutic approach with a distinct mechanism of action. As a selective H₃ receptor antagonist/inverse agonist, it enhances the activity of histaminergic neurons in the brain and promotes the release of other wake-promoting neurotransmitters without significantly increasing dopamine levels in the nucleus accumbens, the brain's primary reward center [1] [2]. This pharmacological profile suggests a potentially lower risk of abuse compared to traditional stimulants.
According to FDA guidance, any investigational medication with central nervous system activity requires thorough abuse potential assessment before approval [1]. These studies must compare the investigational drug against both placebo and an active control with known abuse potential, utilizing a population capable of discriminating psychoactive effects.
This compound's unique mechanism of action fundamentally differs from substances with known abuse potential:
This targeted mechanism results in wake-promoting effects without activating the brain's primary reward pathways, providing a pharmacological foundation for its low abuse potential.
Diagram Title: this compound's Mechanism vs. Abuse Potential
This section details the definitive clinical study evaluating this compound's abuse potential, conducted in accordance with FDA guidance [1] [5].
Inclusion Criteria:
Exclusion Criteria:
| Parameter | Specification |
|---|---|
| Design | Single-dose, randomized, double-blind, active- and placebo-controlled |
| Study Pattern | Four-sequence, four-period crossover |
| Treatments | This compound 35.6 mg (therapeutic), this compound 213.6 mg (supratherapeutic), Phentermine HCl 60 mg, Placebo |
| Blinding | Double-blind |
| Setting | Single clinical site (Toronto, Canada) |
| Timeline | March 2017 - October 2017 |
| Registration | ClinicalTrials.gov NCT03152123 [1] |
Prior to the main study, participants underwent drug discrimination testing to verify their ability to distinguish between active control and placebo:
Only participants meeting all discrimination criteria advanced to the main treatment phase [1].
Diagram Title: Abuse Potential Study Workflow
The study demonstrated significantly lower abuse potential for this compound compared to the active control:
| Treatment | Drug Liking Emax (Mean) | Difference vs. Phentermine | p-value | Difference vs. Placebo |
|---|---|---|---|---|
| Phentermine 60 mg | 78.1 | Reference | - | +21.4 |
| This compound 35.6 mg | 56.7 | -21.4 | <0.0001 | -0.7 |
| This compound 213.6 mg | 58.4 | -19.7 | <0.0001 | +1.0 |
| Placebo | 57.4 | -20.7 | <0.0001 | Reference |
Key Findings:
Consistent results were observed across all secondary measures of abuse potential:
| Assessment Measure | Phentermine 60 mg | This compound 35.6 mg | This compound 213.6 mg | Placebo |
|---|---|---|---|---|
| Overall Drug Liking (Emax) | 76.3 | 56.1 | 57.7 | 56.4 |
| Take Drug Again (Emax) | 75.1 | 53.8 | 56.3 | 54.9 |
| Drug Liking VAS ≥65 (%) | 81.6% | 13.2% | 15.8% | 10.5% |
| Drug Liking VAS ≥80 (%) | 44.7% | 2.6% | 2.6% | 0% |
The proportion of participants reporting clinically meaningful Drug Liking scores (≥65) was similar between this compound and placebo, and substantially lower than phentermine [1].
The adverse event profile further supported this compound's favorable risk-benefit profile:
| Treatment | Any Adverse Event (%) | Most Common AEs |
|---|---|---|
| Phentermine 60 mg | 82.1% | Insomnia, nausea, headache |
| This compound 213.6 mg | 72.5% | Headache, nausea, dizziness |
| This compound 35.6 mg | 47.5% | Headache, insomnia |
| Placebo | 48.8% | Headache, dizziness |
This rigorously conducted human abuse potential study demonstrates that this compound has significantly lower abuse potential compared to phentermine, a Schedule IV controlled substance. The key evidence includes:
The observed clinical profile correlates directly with this compound's novel mechanism of action:
Based on this comprehensive abuse potential assessment along with preclinical data:
The human abuse potential study demonstrates that this compound has negligible abuse liability at both therapeutic and supratherapeutic doses, with profiles similar to placebo and significantly lower than Schedule IV controls. These findings, coupled with its novel histaminergic mechanism distinct from traditional stimulants, support this compound's non-controlled status and position it as a valuable therapeutic option for narcolepsy without the abuse concerns associated with other medications in this class.
Histamine H3 receptors (H3R) represent a crucial neuropharmacological target for various central nervous system (CNS) disorders due to their role as presynaptic autoreceptors and heteroreceptors that regulate the release of multiple neurotransmitters. These receptors are predominantly expressed in brain regions such as the basal ganglia, cortex, and hippocampus, where they modulate the release of histamine, acetylcholine, dopamine, and norepinephrine. The H3 receptor functions as a G-protein-coupled receptor (GPCR) that exhibits constitutive activity, meaning it can signal even in the absence of histamine binding. This unique property means that traditional antagonists function as inverse agonists at this receptor, reducing its baseline activity rather than merely blocking agonist binding.
Pitolisant (BF2.649, Wakix) is a first-in-class H3 receptor inverse agonist/antagonist that has received regulatory approval for the treatment of narcolepsy with or without cataplexy. Beyond its wake-promoting effects, this compound demonstrates potential therapeutic benefits for several neuropsychiatric conditions including attention deficit hyperactivity disorder (ADHD), schizophrenia, Alzheimer's disease, and other cognitive disorders. The development of accurate receptor occupancy quantification methods has been essential for establishing dose-response relationships, optimizing therapeutic dosing regimens, and understanding the pharmacokinetic-pharmacodynamic profile of this compound and related H3-targeting compounds.
Positron Emission Tomography (PET) imaging provides the only non-invasive technology capable of quantifying relationships between administered drug dose, plasma concentration levels, and receptor occupancy in the living human brain. This methodology enables researchers to determine the optimal therapeutic window for investigational drugs, selecting doses that achieve sufficient target engagement for efficacy while avoiding saturation that could lead to adverse effects. For H3 receptor inverse agonists specifically, appropriate dosing is particularly crucial as excessive receptor occupancy may cause unwanted nighttime alerting without additional therapeutic benefit.
Several radioligands have been developed and validated for quantifying H3 receptor availability and occupancy in humans:
[11C]GSK189254: This highly potent, selective, and brain-penetrant H3 receptor antagonist exhibits high affinity for both human and pig H3 receptors (Ki = 0.16 nM for this compound). It demonstrates favorable kinetics for quantification and specific binding that can be blocked by H3 receptor antagonists like ciproxifan. The radioligand shows particularly high uptake in H3-rich regions including the basal ganglia, cortex, and hippocampus, with lower uptake in cerebellum and pons, making it ideal for occupancy studies [1].
[11C]MK-8278: A selective H3 receptor inverse agonist radioligand with high brain penetration and fast washout kinetics. It has an inhibition constant of 0.54 nM at human histamine H3 receptors and a log P (pH 7.4) of 2.2, indicating good blood-brain barrier permeability. This radioligand has been used successfully in occupancy studies for MK-0249 and MK-3134, demonstrating low interindividual variability (mean RO SD of 2.1% per dose) and excellent test-retest repeatability of 7% when using pons as reference region [2].
[11C]AZ12807110: Another H3 receptor antagonist radioligand suitable for occupancy studies using the Lassen plot method, though with potentially different kinetic properties than the other available tracers [2].
High-resolution PET systems are essential for accurate quantification of H3 receptor occupancy:
High-Resolution Research Tomograph (HRRT): This dedicated brain PET scanner measures radioactivity in 207 slices with an interslice distance of 1.22 mm. The detectors consist of an LSO/LYSO phoswich detector, with each crystal element measuring 2 × 2 × 10 mm³. The system provides the spatial resolution necessary for distinguishing small brain nuclei with high H3 receptor density [1].
ECAT EXACT HR+ Scanner: An alternative PET system used in occupancy studies, typically reconstructed using filtered back projection with 0.5 Hanning filter, resulting in spatial resolution of approximately 7 mm at full width half maximum in the center of the field of view [3].
Ancillary Equipment: The imaging protocol requires an automatic blood sampling system (ABSS) for arterial input function measurement, HPLC system for metabolite analysis, and MRI capability for anatomical co-registration (typically T1-weighted MPRAGE sequences).
Table 1: Comparison of Validated Radioligands for H3 Receptor Occupancy Studies
| Parameter | [11C]GSK189254 | [11C]MK-8278 | [11C]AZ12807110 |
|---|---|---|---|
| Pharmacological Profile | Antagonist | Inverse Agonist | Antagonist |
| Inhibition Constant (Ki) | 0.16 nM (this compound) | 0.54 nM | Not specified |
| Brain Kinetics | Slower uptake and washout | Rapid high uptake and fast washout | Not specified |
| Reference Region | Cerebellum/White matter | Pons | Not specified |
| Effective Dose | Not specified | 5.4 ± 1.1 μSv/MBq | Not specified |
| Test-Retest Variability | Not specified | 7% | Not specified |
Proper subject selection and preparation are critical for obtaining reliable occupancy data:
Participant Population: Studies typically include healthy adult volunteers (age range 19-61 years) free of current medical and psychiatric illness as assessed by comprehensive screening including physical examination, ECG, urinalysis (including drug screening), and blood tests (complete blood count and serum chemistry). Most studies have focused on male participants to reduce variability, though both genders may be included [1] [2].
Exclusion Criteria: Standard exclusion criteria include history of significant medical conditions, current psychiatric illness, substance abuse, contraindications to MRI or PET scanning, and use of medications that might interfere with H3 receptor function or radioligand binding. Specific H3 antagonists or inverse agonists should be discontinued with appropriate washout periods (typically 5 half-lives) prior to study participation [2].
Ethical Considerations: The study must be approved by an appropriate Research Ethics Board or Institutional Review Board, with all procedures complying with the Declaration of Helsinki. All subjects must provide written informed consent after receiving complete information about study procedures, risks, and potential benefits [1].
The following protocol outlines the standard methodology for this compound occupancy studies:
Baseline Scan: Each participant undergoes an initial PET scan following administration of the selected radioligand ([11C]GSK189254 or [11C]MK-8278) under placebo-controlled conditions. For [11C]GSK189254, the typical injected dose is 9.1 ± 1.6 mCi with specific activity of 1,204 ± 348 mCi·μmol−¹ and injected mass of 2.8 ± 0.4 μg [1].
Post-Drug Scan: Participants return for a second scan after a washout period (average 33 ± 16 days for this compound studies) following administration of the active drug. For this compound, scans are performed 3 hours after oral administration of 40 mg this compound hydrochloride, corresponding to the time of peak plasma concentration (Tmax) [1].
Scan Acquisition: Following a transmission scan for attenuation correction, the emission scan is acquired over 60-90 minutes using a dynamic acquisition protocol. For [11C]GSK189254 with HRRT, the scan typically consists of a 60-minute dynamic sequence comprised of 21 frames (6 × 5 s, 3 × 10 s, 4 × 60 s, 2 × 150 s, 2 × 300 s, 4 × 600 s) [1] [3].
Blood Sampling: Arterial blood sampling is performed throughout the scan to generate a metabolite-corrected input function. For this compound studies, additional blood samples are taken at 180 and 270 minutes after drug administration to determine plasma this compound concentrations [1].
Figure 1: Comprehensive PET Occupancy Study Workflow for this compound. The protocol involves two separate scanning days with placebo and active drug administration, separated by an appropriate washout period. Data analysis includes kinetic modeling and occupancy calculation using the Lassen plot method.
Understanding this compound pharmacokinetics is essential for proper study design:
Dosing Regimen: In clinical trials, the oral dose of this compound is typically titrated based on benefit/tolerance ratio up to 40 mg, with observed therapeutic efficacy for daily doses between 20 and 40 mg. For occupancy studies, a single 40 mg dose is commonly used [1] [4].
Pharmacokinetic Profile: this compound reaches peak plasma concentration (Cmax) approximately 3 hours after oral administration and has a plasma half-life of 10-12 hours. At steady state (achieved after 5-6 days of repeated administration), serum levels approximately double compared to single-dose administration. At the maximum clinically beneficial dose of 35.6 mg, steady state Cmax reaches 73 ng/mL with an AUC value of 812 ng*hr/mL [1] [4].
Metabolism and Distribution: this compound has approximately 90% oral bioavailability with no significant food effect. It is well distributed into tissues, with a volume of distribution of about 700 L (5-10 L/kg) and 91-96% serum protein binding. The drug is primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4 to inactive metabolites, with renal clearance accounting for less than 2% of total clearance [4].
Accurate image processing and kinetic modeling are essential for deriving reliable receptor occupancy values:
Image Reconstruction and Registration: PET sinograms are reconstructed using appropriate algorithms such as ordinary Poisson ordered subset expectation maximization (OP-OSEM3D) for HRRT or filtered back projection for HR+ systems. Reconstructed images are then registered to individual MR images using standardized algorithms (e.g., SPM12) for precise region of interest (ROI) definition [1] [3].
Region of Interest Definition: Multiple brain regions with varying H3 receptor density should be analyzed. Typical ROIs include caudate, putamen, globus pallidus, cortex, hippocampus, thalamus, and cerebellum (the latter often serving as a reference region due to its low H3 receptor density). Automated or semi-automated atlas-based methods improve reproducibility [1].
Kinetic Modeling: The two tissue-compartment model (2TCM) with arterial input function is the gold standard for estimating [11C]GSK189254 regional total distribution volumes (VT). Models typically use a common volume of the non-displaceable compartment (VND) across all regions. For [11C]MK-8278, the pons may serve as a more appropriate reference region [1] [2].
Several analytical approaches can be used to calculate receptor occupancy:
Lassen Plot Analysis: This is the primary method for occupancy calculation in this compound studies. The Lassen plot displays the change in specific binding (VT - VND) in various brain regions between placebo and drug conditions against the specific binding under placebo conditions. The slope of the regression line provides the occupancy value, while the intercept estimates the change in VND [1] [3].
Simplified Reference Tissue Method: When arterial sampling is not feasible, reference tissue models such as the multilinear reference tissue model 2 (MRTM2) can be used to calculate binding potential (BPND) values, from which occupancy can be derived. This approach requires validation against full kinetic analysis for each radioligand [3].
Voxel-Level Analysis: Advanced methods like the Lassen Plot Filter (LPF) can estimate voxel-level occupancy images rather than single regional values. When combined with clustering algorithms such as SLIC-Occ, this approach can reveal spatial variations in drug affinity across brain regions, potentially identifying areas of high and low apparent affinity that might reflect receptor subtypes with different drug binding properties [3].
Table 2: Key Parameters from this compound H3 Receptor Occupancy Study Using [11C]GSK189254
| Parameter | Placebo Condition | This compound (40 mg) | Change |
|---|---|---|---|
| Injected Mass (μg) | 2.8 ± 0.4 | 2.6 ± 0.4 | -7% |
| Specific Activity (mCi·μmol−¹) | 1,204 ± 348 | 1,313 ± 345 | +9% |
| Amount Injected (mCi) | 9.1 ± 1.6 | 9.2 ± 1.0 | +1% |
| Regional VT (mL·cm−³) | Varies by region | Significant reduction | Occupancy-dependent |
| Receptor Occupancy | 0% | 84 ± 7% | - |
| Plasma this compound (ng/mL) | 0 | ~73 (at Cmax) | - |
Emerging methodologies offer enhanced insights into drug-receptor interactions:
EC50 Imaging: Traditional whole-brain EC50 estimates may overlook spatial variation in drug affinity. Voxel-level EC50 imaging applies an Emax model at each voxel to occupancy images corresponding to different plasma drug concentrations, revealing regional variations in apparent drug affinity within brain structures [3].
Accounting for Receptor Regulation: In chronic dosing studies, receptor upregulation or downregulation may affect occupancy measurements. The incorporation of upregulation parameters in joint analyses of single-dose and repeat-dose data can address these confounding effects, as demonstrated in D2 receptor occupancy studies [3].
Functional Clustering: Algorithms like SLIC-Occ cluster occupancy images into super-voxels across space and plasma drug level to increase the precision of EC50 images, providing a robust framework for analyzing occupancy data and aiding dose optimization for drug trials [3].
Figure 2: H3 Receptor Signaling Pathway and this compound Mechanism of Action. H3 receptors function as presynaptic autoreceptors that inhibit histamine release and as heteroreceptors that modulate the release of other neurotransmitters including acetylcholine (ACh), dopamine (DA), norepinephrine (NE), and GABA. This compound acts as an inverse agonist to block this inhibitory function, thereby enhancing neurotransmitter release and promoting wakefulness and cognitive enhancement.
PET occupancy studies have yielded crucial insights into this compound's central nervous system effects:
High Receptor Occupancy: Administration of this compound (40 mg) produces 84 ± 7% occupancy of H3 receptors in humans when measured 3 hours after oral administration, corresponding to the time of peak plasma concentration. This high level of occupancy demonstrates effective central target engagement at clinically relevant doses [1] [5].
Dose-Occupancy Relationship: While specific dose-occupancy curves for this compound across multiple doses are not fully detailed in the available literature, the 40 mg dose achieving approximately 85% occupancy suggests this is near the upper end of the occupany-response relationship. Based on the Emax model, lower doses would be expected to produce proportionally lower occupancy levels [1].
Interindividual Variability: The relatively small standard deviation (±7%) in occupancy at the 40 mg dose indicates consistent receptor engagement across individuals, which is clinically important for predictable therapeutic effects. This low variability may be attributed to this compound's predictable pharmacokinetics and minimal active metabolites [1].
PET occupancy studies provide valuable safety information alongside pharmacodynamic data:
Adverse Event Profile: In occupancy studies, this compound has been generally well-tolerated, with participants experiencing few adverse events. The most common adverse effects observed in clinical practice include insomnia, nausea, and anxiety, which are consistent with its wake-promoting mechanism of action [1] [4].
Cardiac Safety: this compound may increase the QT interval, necessitating caution when co-administered with other QT-prolonging medications such as antiarrhythmics and antipsychotics. This safety consideration is particularly important when considering this compound for patient populations that may require polypharmacy [4].
Abuse Potential: Limited studies have shown this compound to lack significant abuse potential, representing a major advantage over existing stimulant options for treating narcolepsy and other sleep disorders. This favorable safety profile supports its use as a first-line treatment for appropriate indications [4].
The PET occupancy methodology for this compound has broader applications in CNS drug development:
Dose Selection for Clinical Trials: Occupancy studies enable rational dose selection for Phase II and III clinical trials by identifying doses that achieve target occupancy levels associated with efficacy while avoiding excessive occupancy that might cause adverse effects. For H3 antagonists, the therapeutic window typically corresponds to approximately 70-90% occupancy [2].
Go/No-Go Decisions: PET occupancy data provides critical proof of mechanism evidence for decision-making in early drug development. The ability to demonstrate target engagement in humans reduces uncertainty in interpreting negative clinical trials and helps prioritize the most promising candidates for further development [2].
Comparative Drug Evaluation: The methodology allows direct comparison of different H3 receptor antagonists/inverse agonists, enabling differentiation based on target engagement efficiency, duration of action, and selectivity. This information guides portfolio decisions and helps identify optimal clinical candidates [2].
PET imaging of H3 receptor occupancy by this compound represents a validated and robust methodology for quantifying central target engagement. The approach has demonstrated that therapeutic doses of this compound achieve high receptor occupancy (84 ± 7% at 40 mg) consistent with its efficacy in narcolepsy. Future applications of this methodology may include:
Expanding Therapeutic Indications: As this compound and other H3 antagonists are evaluated for additional conditions such as Parkinson's disease, epilepsy, ADHD, Alzheimer's disease, and various forms of dementia, PET occupancy studies will be essential for establishing appropriate dosing regimens for these new indications [4].
Personalized Dosing Strategies: Integration of occupancy data with pharmacokinetic and pharmacogenetic information (particularly CYP2D6 status) may enable individualized dosing approaches to optimize therapeutic outcomes while minimizing side effects [4].
Advanced Imaging Biomarkers: The development of novel radioligands and analytical approaches such as voxel-level EC50 imaging and functional clustering will provide increasingly sophisticated tools for understanding drug-receptor interactions and their relationship to clinical outcomes [3].
The methodology described in this protocol provides a standardized framework for conducting H3 receptor occupancy studies that can be applied to both clinical development and basic research, advancing our understanding of histaminergic neurotransmission and its therapeutic potential.
Pitolisant (marketed as WAKIX) is a first-in-class histamine H3 receptor inverse agonist currently approved for treating excessive daytime sleepiness in patients with narcolepsy [1]. Its wake-promoting and potential anti-fatigue effects are primarily mediated through the central histaminergic system [2]. By blocking H3 autoreceptors, this compound increases the synthesis and release of endogenous histamine, a key wake-promoting neurotransmitter in the brain [1] [2]. Beyond its core mechanism, this compound also exhibits affinity for other receptors, which may contribute to its overall pharmacological profile [1].
The diagram below illustrates the wake-promoting mechanism of this compound and its experimental application in a sleep deprivation model.
Recent preclinical studies provide evidence for the anti-fatigue effects of this compound under conditions of sleep deprivation, even in challenging environments.
A 2025 study investigated the anti-fatigue effects of this compound in mice subjected to 24-hour sleep deprivation (SD) under hypobaric hypoxia (HH) conditions, which simulates a high-altitude environment of 5,000 meters [2]. The results are summarized in the table below.
Table 1: Anti-fatigue effects of this compound in a mouse model of sleep deprivation and hypobaric hypoxia (HH) [2].
| Experimental Group | Dose (mg/kg) | Escape Latency in Water Maze (s) | Novel Object Recognition Performance | Rotating Rod Test (Motor Function) |
|---|---|---|---|---|
| Control | N/A | Normal | Normal | Normal |
| Placebo + SD 24h | 0 | Increased | Impaired | Impaired |
| 5 mg/kg + SD 24h | 5 | Slight Improvement | Slight Improvement | Slight Improvement |
| 20 mg/kg + SD 24h | 20 | Moderate Improvement | Moderate Improvement | Moderate Improvement |
| 40 mg/kg + SD 24h | 40 | Significant Improvement | Significant Improvement | Significant Improvement |
| HH + SD 24h | 0 | Severely Increased | Severely Impaired | Severely Impaired |
| 40 mg/kg + HH + SD 24h | 40 | Significant Improvement | Significant Improvement | Significant Improvement |
The study concluded that a 40 mg/kg dose was necessary to produce significant improvements in learning, memory, cognitive, and motor functions under these combined stressors [2]. Furthermore, the HH environment was found to reduce this compound's concentration in the brain by downregulating key transport proteins (OCT1 and P-gp), suggesting that dose adjustments may be necessary in such conditions [2].
While not a direct model of sleep deprivation, clinical trials in disorders of hypersomnolence provide evidence for this compound's efficacy in reducing pathological sleepiness, a relevant phenotype.
Table 2: Clinical evidence of this compound efficacy from recent trials.
| Disorder | Study Phase/Type | Key Efficacy Endpoint (Change in Epworth Sleepiness Scale) | Responder Rate | Reference |
|---|---|---|---|---|
| Idiopathic Hypersomnia (IH) | Phase 3 Open-label | -7.5 points (baseline to endpoint) | >80% of patients | [3] |
| Obstructive Sleep Apnea (OSA) | Phase 3 RCT (12 weeks) | -2.6 points (vs. placebo) | N/A | [4] |
| Narcolepsy (Types 1 & 2) | Long-term Observational (42.6 months) | Sustained improvement in EDS and cataplexy | 64.6% continued treatment | [5] |
Below is a detailed protocol based on the methodology from the recent preclinical study [2], which can be adapted for research on this compound's anti-fatigue effects.
Conduct the following tests after drug administration:
The following diagram outlines the experimental workflow from animal preparation to data analysis.
Understanding the regulatory and clinical development status of this compound is crucial for contextualizing its experimental use.
This compound represents a novel therapeutic agent with a unique histamine-focused mechanism for promoting wakefulness and combating fatigue induced by sleep deprivation. Experimental protocols, particularly those incorporating a 40 mg/kg dose in a mouse model of sleep deprivation with or without hypobaric hypoxia, provide a robust framework for evaluating its efficacy. Researchers should note the potential for altered pharmacokinetics under environmental stressors and plan dosing accordingly. The ongoing clinical development for new indications like IH and OSA underscores the broad therapeutic interest in this first-in-class compound.
Pitolisant is a first-in-class selective histamine H3 receptor antagonist/inverse agonist approved for the treatment of excessive daytime sleepiness (EDS) or cataplexy in adults with narcolepsy. As a novel wake-promoting agent with a mechanism of action distinct from traditional stimulants, this compound represents a significant advancement in sleep disorder therapeutics. The drug functions as a competitive antagonist (Ki = 0.16 nM) and inverse agonist (EC50 = 1.5 nM) at human H3 receptors, which are presynaptic inhibitory autoreceptors located primarily in cerebral regions regulating wakefulness, including the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. [1] [2]
The Epworth Sleepiness Scale serves as a primary efficacy endpoint in this compound clinical trials, providing a validated, patient-reported measure of treatment response. This 8-item questionnaire assesses situational sleep propensity across common daily activities, with total scores ranging from 0-24 where scores >10 indicate pathological daytime sleepiness. The ESS has demonstrated good internal consistency (meta-analytic Cronbach's alpha = 0.82) and test-retest reliability in sleep disorder populations, with intraclass correlation coefficients of 0.74-0.87 reported in controlled clinical trial settings. [3] [4] [5] The scale's reliability, sensitivity to change, and alignment with clinical global impressions make it particularly valuable for quantifying treatment effects in central hypersomnia disorders.
This compound exhibits a dual mechanism of action as both an antagonist and inverse agonist at histamine H3 receptors, resulting in enhanced histaminergic neurotransmission. Unlike traditional stimulants that primarily target dopamine or norepinephrine systems, this compound's novel mechanism centers on enhancing endogenous wake-promoting pathways through multiple complementary actions:
The following diagram illustrates this compound's mechanism of action at the synaptic level:
This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing:
Table: Pharmacokinetic Profile of this compound
| Parameter | Value | Clinical Significance |
|---|---|---|
| Bioavailability | ~90% | Minimal first-pass metabolism |
| Tmax | ~3 hours | Suitable for morning administration |
| Protein Binding | 91-96% | Primarily to albumin and alpha-1 glycoprotein |
| Half-life | 10-20 hours | Supports once-daily dosing |
| Metabolism | CYP2D6 (major), CYP3A4 (minor) | Requires dose adjustment with strong CYP2D6 inhibitors |
| Elimination | Renal (63%), expired air (25%) | Multiple elimination pathways |
| Steady-state | 5-7 days | Achieved within first week of dosing | [2]
Dosing considerations include necessary adjustments for patients with moderate hepatic impairment (maximum dose 17.8 mg daily) and moderate-severe renal impairment (maximum dose 17.8 mg daily). Concomitant use with strong CYP2D6 inhibitors requires dose reduction, while CYP3A4 inducers may necessitate higher doses within the recommended range. [1] [2]
This compound has demonstrated robust efficacy in multiple randomized controlled trials for narcolepsy with and without cataplexy. A meta-analysis of four randomized controlled trials totaling 678 participants revealed significant improvements in ESS scores compared to placebo, with a mean difference of -2.45 points (95% CI: -3.06 to -1.84). [6]
Table: Efficacy Outcomes from Pivotal Narcolepsy Trials
| Trial | Population | Duration | ESS Improvement vs Placebo | Effect Size (Cohen's d) | NNT |
|---|---|---|---|---|---|
| HARMONY 1 | Narcolepsy (Type 1 & 2) | 8 weeks | -3.4 points | 0.61 | 3-5 |
| HARMONY CTP | Narcolepsy with Cataplexy | 7 weeks | -2.6 points | 0.86 | 3-4 |
| Phase 3 Open-label | Idiopathic Hypersomnia | 8 weeks | -7.5 points (from baseline) | N/A | N/A | [7] [8]
The clinical meaningfulness of these improvements is supported by effect size metrics, with Cohen's d values of 0.61-0.86 representing medium to large effects. The Number Needed to Treat (NNT) of 3-5 for ESS response indicates that only 3-5 patients need to be treated with this compound instead of placebo for one additional patient to achieve clinically significant improvement in daytime sleepiness. [8]
Recent investigations have explored this compound's potential in idiopathic hypersomnia, with promising results from a phase 3 open-label trial demonstrating a substantial 7.5-point reduction in ESS scores from baseline. Importantly, over 80% of participants completed the open-label phase and were classified as responders, with improvements observed across multiple symptom domains including sleep inertia and brain fog. [7]
The timing of response follows a predictable pattern, with initial improvements observed within the first 1-2 weeks during dose titration, and maximum benefit achieved by the end of 8-week treatment periods, particularly during stable dosing periods. This timecourse aligns with this compound's pharmacokinetic profile and supports the importance of adequate treatment duration in clinical trials. [7]
The Epworth Sleepiness Scale provides a standardized method for quantifying daytime sleep propensity across eight common situations:
Table: Epworth Sleepiness Scale Scoring and Interpretation
| Item | Situation | Scoring (0-3) |
|---|---|---|
| 1 | Sitting and reading | 0 = never, 1 = slight, 2 = moderate, 3 = high chance |
| 2 | Watching TV | 0 = never, 1 = slight, 2 = moderate, 3 = high chance |
| 3 | Sitting inactive in public | 0 = never, 1 = slight, 2 = moderate, 3 = high chance |
| 4 | Car passenger (1 hour) | 0 = never, 1 = slight, 2 = moderate, 3 = high chance |
| 5 | Lying down in afternoon | 0 = never, 1 = slight, 2 = moderate, 3 = high chance |
| 6 | Sitting and talking | 0 = never, 1 = slight, 2 = moderate, 3 = high chance |
| 7 | Sitting after lunch | 0 = never, 1 = slight, 2 = moderate, 3 = high chance |
| 8 | Car while stopped (few min) | 0 = never, 1 = slight, 2 = moderate, 3 = high chance |
Total Score Interpretation: 0-5 (Lower normal), 6-10 (Higher normal), 11-12 (Mild excessive sleepiness), 13-15 (Moderate excessive sleepiness), 16-24 (Severe excessive sleepiness). [9]
The ESS demonstrates good internal consistency with a meta-analytic Cronbach's alpha of 0.82 across 46 studies involving 92,503 participants, supporting its reliability as an outcome measure. [4] In clinical trial settings, the ESS has shown excellent test-retest reliability with intraclass correlation coefficients of 0.74-0.87 across multiple assessments. [5]
The minimal clinically important difference for the ESS has been established through multiple studies:
Study Design: Randomized, double-blind, placebo-controlled trials with optional open-label extension periods represent the gold standard design for evaluating this compound efficacy. The typical study duration is 7-12 weeks for double-blind phases, with extension studies continuing for up to 12 months to assess long-term safety and maintenance of effect. [7] [8]
Participant Selection:
Dosing Protocol:
The following diagram illustrates the standard clinical trial workflow:
Primary Endpoint Analysis:
Secondary Endpoints:
Sample Size Considerations:
This compound received initial FDA approval in 2019 for excessive daytime sleepiness in adult narcolepsy patients, with subsequent approval for cataplexy in 2020. The European Medicines Agency granted approval in 2016 for narcolepsy with or without cataplexy. [1] [2]
The development pipeline includes investigations for new indications:
This compound demonstrates a generally favorable safety profile with the most common adverse events including insomnia (∼9%), nausea (∼7%), and anxiety (∼5%). [1] [6] Importantly, this compound has shown no significant abuse potential in human abuse liability studies, distinguishing it from traditional stimulants. [1]
Important safety considerations include:
This compound represents a novel therapeutic approach for central disorders of hypersomnolence, with demonstrated efficacy across multiple clinical trials using the Epworth Sleepiness Scale as a primary endpoint. The histaminergic mechanism of action offers a distinct alternative to traditional stimulants, with favorable safety and abuse liability profiles.
Future research directions include:
The robust psychometric properties of the Epworth Sleepiness Scale, including reliability, sensitivity to change, and clinical interpretability, support its continued use as a primary endpoint in clinical trials of wake-promoting therapeutics. Standardization of administration protocols and consistent timing of assessments will enhance comparability across studies and facilitate meta-analytic approaches to evidence synthesis.
Pitolisant (WAKIX) is a novel histamine H3 receptor antagonist/inverse agonist approved for the treatment of excessive daytime sleepiness (EDS) and cataplexy in narcolepsy patients. As a central nervous system (CNS)-targeted therapeutic, this compound must cross the blood-brain barrier (BBB) to reach its biological target, making its interaction with drug transporters a critical determinant of its pharmacokinetic profile and therapeutic efficacy [1] [2]. The organic cation transporter 1 (OCT1) and P-glycoprotein (P-gp) are two key transporters that significantly influence the disposition of numerous clinically administered drugs, including this compound [3] [4].
Recent research has demonstrated that hypobaric hypoxia (HH) conditions, such as those encountered at high altitudes, can significantly alter the expression and function of OCT1 and P-gp, thereby affecting this compound's brain concentration and anti-fatigue efficacy [3]. Under HH conditions, OCT1 protein expression decreased after 1 hour and 1 day of exposure, while P-gp expression decreased after 1 hour, resulting in a reduction of this compound concentration in the brain despite its high lipophilicity and expected good BBB penetration [3]. This review provides comprehensive application notes and detailed experimental protocols for investigating this compound's interactions with OCT1 and P-gp, incorporating both in vitro and in vivo methodologies to assist researchers in evaluating transporter-mediated drug-drug interactions (DDIs) during drug development.
Table 1: Summary of this compound Interactions with OCT1 and P-gp
| Parameter | OCT1 | P-gp | Experimental Conditions | Reference |
|---|---|---|---|---|
| Gene expression change under HH | Decreased after 1h & 1d (P<0.05) | Decreased after 1h (P<0.05) | 24h exposure at 5000m (405 mmHg) | [3] |
| Protein expression change under HH | Decreased after 1h & 1d (P<0.05) | Decreased after 1h (P<0.05) | 24h exposure at 5000m (405 mmHg) | [3] |
| Impact on this compound brain concentration | Reduced | Reduced | HH environment simulation | [3] |
| Therapeutic dose adjustment needed | 40 mg/kg required for efficacy under HH | 40 mg/kg required for efficacy under HH | Mouse model | [3] |
| Clinical relevance | Altered hepatic uptake/brain distribution | Altered BBB penetration/biliary excretion | Based on in vitro and animal data | [3] [4] |
| Comedication | Interaction Mechanism | Dosing Recommendation | Clinical Impact | |------------------|--------------------------|---------------------------|---------------------| | Strong CYP2D6 inhibitors (bupropion, paroxetine) | CYP2D6 inhibition → 2.2-fold ↑ this compound exposure | Reduce this compound dose by 50% | Increased adverse effects risk | [5] | | Strong CYP3A4 inducers (carbamazepine, phenytoin, rifampin) | CYP3A4 induction → 50% ↓ this compound exposure | Double this compound dose over 7 days | Reduced efficacy | [5] | | Centrally acting H1 receptor antagonists (diphenhydramine, promethazine) | Histaminergic antagonism | Avoid concomitant use | Reduced this compound effectiveness | [5] | | QTc-prolonging drugs (Class 1A/3 antiarrrhythmics, moxifloxacin) | Additive QTc prolongation | Avoid combination | Increased arrhythmia risk | [5] | | Hormonal contraceptives | CYP3A4 induction → reduced contraceptive exposure | Use alternative non-hormonal methods | Reduced contraceptive efficacy | [5] |
The experimental data demonstrate that OCT1 and P-gp expression is significantly altered under hypobaric hypoxia conditions, with OCT1 showing persistent down-regulation (after 1 hour and 1 day) while P-gp expression decreases only transiently (after 1 hour) [3]. These expression changes directly impact this compound's brain distribution and anti-fatigue efficacy, necessitating dose adjustments from the typical 20 mg/kg to 40 mg/kg in murine models to maintain therapeutic effect under HH conditions [3]. From a clinical perspective, it is crucial to recognize that this compound is primarily metabolized by CYP2D6 and CYP3A4 enzymes, and its pharmacokinetic profile includes a half-life of approximately 20 hours and time to maximum concentration (Tmax) of 3.5 hours, making it suitable for once-daily dosing [1] [6]. The FDA-approved prescribing information for WAKIX includes specific dose modification guidelines when co-administered with strong CYP2D6 inhibitors or CYP3A4 inducers, reflecting the clinical significance of these metabolic interactions [5].
3.1.1 Objective: To evaluate the inhibitory potential of this compound on OCT1 and P-gp mediated transport of probe substrates.
3.1.2 Materials:
3.1.3 Methodology:
3.1.4 Application Note: The preincubation step is critical for certain inhibitors like cyclosporine A, which demonstrates a 50.2-fold increase in OCT1 inhibition potency following 30-minute preincubation (IC50 decreases from 21.6 ± 4.5 μM to 0.43 ± 0.12 μM) [7]. For comprehensive DDI assessment, include both coincubation and preincubation conditions.
3.2.1 Objective: To assess the effect of this compound on OCT1 and P-gp expression levels.
3.2.2 Materials:
3.2.3 Methodology:
3.2.4 Application Note: P-gp and CYP3A4 are co-regulated via nuclear receptors PXR and CAR, so compounds inducing CYP3A4 often induce P-gp [8]. The magnitude of P-gp induction is generally lower than CYP3A4 induction, with rifampin (the strongest inducer) reducing P-gp substrate exposure by 20-67% [8].
3.3.1 Objective: To evaluate OCT1 and P-gp expression changes and this compound pharmacokinetics under hypobaric hypoxia.
3.3.2 Materials:
3.3.3 Methodology:
3.3.4 Application Note: Under HH conditions, the efficacy of this compound is attenuated despite increased dose requirements, directly linked to reduced brain concentrations resulting from altered OCT1 and P-gp expression [3]. This model is particularly relevant for military, aviation, and high-altitude medicine applications.
Figure 1: P-gp Regulation and Induction Pathway. This diagram illustrates the molecular mechanism of P-gp induction via pregnane X receptor (PXR) and constitutive androstane receptor (CAR) activation, highlighting the co-regulation with CYP3A4 metabolism enzymes [8].
Figure 2: Comprehensive Workflow for Transporter Interaction Studies. This workflow outlines the integrated approach from in vitro screening to clinical DDI assessment for evaluating transporter-mediated interactions [3] [4] [7].
The interaction between this compound and drug transporters, particularly under special physiological conditions like hypobaric hypoxia, has significant clinical implications for dosing and efficacy. The attenuation of this compound's anti-fatigue effects under HH conditions due to altered OCT1 and P-gp expression patterns necessitates dose adjustment strategies in populations exposed to high-altitude environments [3]. From a drug development perspective, understanding these interactions is crucial for optimizing this compound's therapeutic profile and minimizing DDIs in polypharmacy scenarios, which are common in narcolepsy patients with comorbidities [1] [2].
For future research, several areas warrant investigation:
Pitolisant is a novel histamine H3 receptor antagonist/inverse agonist that promotes wakefulness and enhances cognitive function through increasing the release of endogenous histamine in the central nervous system. Initially developed for treating narcolepsy with or without cataplexy, its therapeutic potential has expanded to include excessive daytime sleepiness (EDS) in obstructive sleep apnea syndrome (OSAS) and potentially other fatigue-related conditions. [1] [2] The hypobaric hypoxia (HH) model represents a crucial experimental approach for simulating high-altitude conditions characterized by low atmospheric pressure and reduced oxygen availability. This environment significantly impacts human physiological functions and may alter the pharmacokinetics and pharmacodynamics of central nervous system drugs including this compound. Understanding these alterations is particularly relevant for optimizing this compound use in populations exposed to high-altitude environments, including military personnel, athletes, and individuals with respiratory conditions experiencing intermittent hypoxia. [1]
The mechanistic background of hypobaric hypoxia effects involves complex physiological adaptations. At the molecular level, hypoxia activates hypoxia-inducible factors (HIFs), which are heterodimeric transcription factors composed of oxygen-regulated HIF-α subunits and constitutively expressed HIF-1β subunits. Under normoxic conditions, HIF-α subunits undergo prolyl hydroxylation by prolyl-4-hydroxylases (PHDs), leading to von Hippel-Lindau protein-mediated ubiquitination and proteasomal degradation. Under hypoxic conditions, PHD activity is substrate-limited, resulting in HIF-α accumulation, nuclear translocation, and dimerization with HIF-1β, ultimately activating transcription of hypoxia-responsive genes. [3] This hypoxic response can significantly alter blood-brain barrier (BBB) function and expression of drug transporters, potentially affecting central nervous system drug distribution and efficacy. [1]
The implementation of a reliable hypobaric hypoxia model requires specific equipment and careful calibration. The centerpiece of this system is the hypobaric chamber capable of simulating high-altitude conditions. For this compound research, chambers should accommodate rodent housing with proper ventilation, temperature control, and safety mechanisms. The chamber must maintain precise pressure control, typically targeting 405 mmHg ±6 mmHg, which corresponds to an altitude of approximately 5,000 meters. [1] The pressure reduction rate should be programmable, with studies utilizing a rapid ascent profile of 10-15 m/s to simulate realistic altitude exposure scenarios. Environmental conditions within the chamber must be continuously monitored, with temperature maintained at approximately 25°C and humidity controlled between 40-60% to prevent secondary physiological stress. [1]
Additional essential equipment includes oxygen monitoring systems to verify that reduced pressure translates to corresponding oxygen reduction, carbon dioxide scrubbers to prevent accumulation of exhaled gases, and remote monitoring capabilities to allow researchers to assess animal status without interrupting the hypoxic conditions. For studies combining sleep deprivation with hypoxia, a modified multi-platform water tank system should be integrated or used sequentially with the hypobaric chamber. This system consists of a water tank with platforms elevated 1 cm above the water surface, with platforms typically 2.5 cm in diameter - sufficient for mice to stand on but inducing contact with water when muscle tone decreases during sleep onset. [1]
Proper animal model preparation is essential for generating reproducible and translatable data. For this compound studies under hypobaric hypoxia, male C57BL/6J mice aged 6-8 weeks and weighing 20-25 grams have been successfully utilized. [1] Animals should be housed under standard laboratory conditions with ad libitum access to food and water, maintained on a 12-hour light/dark cycle at approximately 25°C for at least one week prior to experiments to allow acclimatization. All experimental procedures must receive approval from the appropriate Institutional Animal Care and Use Committee to ensure ethical treatment and scientific validity. [1]
Table 1: Animal Model Specifications for Hypobaric Hypoxia Studies
| Parameter | Specification | Rationale |
|---|---|---|
| Species/Strain | C57BL/6J mice | Well-characterized genetics and physiology |
| Age | 6-8 weeks | Young adults with full physiological resilience |
| Weight | 20-25g | Optimal size for hypobaric chamber housing |
| Acclimatization | ≥7 days under standard conditions | Minimize baseline stress effects |
| Light/Dark Cycle | 12h/12h | Maintain circadian rhythm integrity |
| Group Size | 5-10 animals per group | Balance statistical power and ethical principles |
The hypoxia exposure protocol should be meticulously standardized to ensure consistent experimental conditions. Animals are placed in the hypobaric chamber and subjected to a rapid ascent (10-15 m/s) to the target altitude of 5,000 meters, with chamber pressure maintained at 405 mmHg ±6 mmHg for designated exposure periods. [1] For this compound pharmacokinetic and pharmacodynamic studies, exposure durations typically range from acute (1 hour) to sustained (24 hours), depending on the research objectives. During exposure, animals must be continuously monitored for signs of distress via video monitoring systems, with particular attention to respiratory patterns, activity levels, and social behaviors.
Following hypoxia exposure, animals should be carefully monitored during the recompression phase, which should be conducted gradually at a rate not exceeding 5-10 m/s descent to prevent additional physiological stress. For studies evaluating the combined effects of sleep deprivation and hypoxia, the sleep deprivation protocol typically immediately follows the hypoxia exposure period. The sleep deprivation model employs the modified multi-platform method, where mice are placed on small platforms in a water-filled tank. When mice enter sleep phases, reduced muscle tone causes contact with water, prompting awakening. This method effectively maintains 24-hour sleep deprivation when properly implemented. [1]
This compound dosing in hypobaric hypoxia studies requires careful consideration of both efficacy and potential altered pharmacokinetics. Research indicates that under hypobaric hypoxia conditions, higher doses of this compound (40 mg/kg) may be necessary to achieve therapeutic effects comparable to those observed at lower doses under normoxic conditions. [1] This increased requirement likely reflects altered drug absorption, distribution, and blood-brain barrier penetration under hypoxic conditions. This compound should be administered as a single daily dose, typically via oral gavage, with the concentration referring to the free form of this compound (CAS: 362665-56-3). [1]
For preparation, this compound can be obtained from commercial suppliers such as Aladdin and should be formulated in a vehicle appropriate for the route of administration and species. The dosing regimen should follow an escalating protocol where applicable, beginning with lower doses (5-10 mg/kg) and increasing to the target dose (20-40 mg/kg) based on efficacy and tolerability observations. [1] [4] Administration timing should be standardized relative to hypoxia exposure, with studies typically administering this compound 30 minutes prior to behavioral assessments or at specified intervals relative to hypoxia initiation. [1]
Table 2: this compound Dosing Regimens in Hypobaric Hypoxia Models
| Dose (mg/kg) | Administration Route | Dosing Schedule | Key Findings in HH Models |
|---|---|---|---|
| 5 mg/kg | Oral gavage | Single daily dose | Minimal efficacy under hypoxic conditions |
| 20 mg/kg | Oral gavage | Single daily dose | Partial restoration of cognitive function |
| 40 mg/kg | Oral gavage | Single daily dose | Significant improvement in learning, memory, and motor functions; required for effective anti-fatigue response in HH |
Comprehensive experimental design should include appropriate control groups to isolate the specific effects of this compound under hypobaric hypoxia conditions. A complete study typically includes ten distinct groups to account for multiple variables and their interactions: [1]
Each group should contain a minimum of 5 animals to allow for statistical analysis, with considerations for larger group sizes (8-10 animals) if high variability is anticipated in primary endpoints. [1] Randomization should be performed after baseline measurements to ensure equal distribution of characteristics across groups. For complex studies combining multiple stressors (hypoxia + sleep deprivation), it is advisable to include interim time points for molecular analyses to capture transient changes in drug concentrations or transporter expression.
Cognitive assessment in hypobaric hypoxia models requires standardized tests sensitive to the specific domains affected by both hypoxia and this compound treatment. The Morris water maze (MWM) test serves as a primary tool for evaluating spatial learning and memory. The apparatus consists of a circular tank (1.2 meters in diameter) filled with water, with a hidden platform positioned in one quadrant. [1] The protocol extends over five consecutive days, with the first four days dedicated to spatial navigation training (four trials per day with至少1-hour intervals), and the fifth day for the spatial exploration test. Key parameters include escape latency (time to find the platform), time spent in the target quadrant, and number of platform location crossings. During hypoxia studies, animals should be returned to the hypobaric chamber between training sessions to maintain the hypoxic condition. [1]
The novel object recognition (NOR) test provides complementary assessment of recognition memory and cognitive function. This test capitalizes on the innate tendency of rodents to explore novel objects and is conducted in a 40 cm × 40 cm × 40 cm container. [1] The protocol consists of two phases: a familiarization phase with two identical objects (5 minutes exploration), followed after至少1 hour by a test phase where one familiar object is replaced with a novel object (5 minutes exploration). The primary outcome measure is the cognitive index (CI), calculated as: CI = (Time spent exploring novel object / Time spent exploring both objects) × 100%. [1] This test is particularly valuable for its minimal stress induction and absence of reinforcement requirements.
Motor function represents a critical domain in this compound evaluation under hypobaric hypoxia, particularly given the drug's wake-promoting and potential anti-fatigue properties. The rotating rod test serves as the primary assessment tool for motor coordination and fatigue resistance. [1] The protocol should utilize equipment with programmable acceleration and automatic fall detection. Standard parameters include a gradually accelerating rotation speed (e.g., from 4 to 40 rpm over 300 seconds), with latency to fall recorded as the primary endpoint. Animals should undergo training sessions prior to experimental interventions to establish baseline performance, with test sessions conducted at consistent time points relative to this compound administration and hypoxia exposure.
For comprehensive fatigue assessment, researchers should implement the modified multi-platform sleep deprivation method as both an induction model and functional assessment. [1] This paradigm not only induces fatigue through sleep disruption but also allows for quantification of fatigue resistance through monitoring of head-drop frequency and duration of maintained posture on the platforms. When combined with this compound treatment, improvements in these parameters provide direct evidence of anti-fatigue effects under hypoxic conditions.
Accurate quantification of this compound concentrations in biological matrices is essential for understanding pharmacokinetic alterations under hypobaric hypoxia. The recommended analytical method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which provides the necessary sensitivity and specificity for this compound detection in brain and plasma samples. [1] The system configuration typically includes an HPLC system (e.g., Waters, United States) coupled with a mass spectrometer (e.g., ACQUITY QDa Detector). Sample preparation involves homogenization of brain tissues in appropriate buffers followed by protein precipitation and extraction. Chromatographic separation utilizes a reverse-phase column with a mobile phase consisting of chromatographic acetonitrile (CAS: 75-05-8) and methanol (CAS: 67-56-1) in optimized gradients. [1]
The analytical method should be thoroughly validated for precision, accuracy, linearity, and recovery specifically for this compound (CAS: 362665-56-3). For brain concentration measurements, results should be normalized to tissue weight and expressed as ng/g of tissue, while plasma concentrations are typically reported as ng/mL. Sampling time points should be strategically selected to capture both distribution and elimination phases, with studies typically collecting samples at 1, 2, 4, 8, and 24 hours post-administration under both normoxic and hypoxic conditions to enable comparative pharmacokinetic analysis.
Given this compound's mechanism of action and the potential modulation of neurotransmitter systems under hypoxia, simultaneous measurement of dopamine and related neurotransmitters provides valuable mechanistic insights. The recommended method for dopamine quantification is HPLC-MS/MS using the same platform as for this compound measurement when possible. [1] Dopamine standards (CAS: 62-31-7) should be prepared in matching matrices to generate calibration curves. Sample preparation for neurotransmitter analysis typically involves acid extraction (e.g., perchloric acid) from brain homogenates to stabilize catecholamines, followed by centrifugation and filtration prior to analysis.
For comprehensive neurochemical profiling, researchers may consider expanding the panel to include histamine, norepinephrine, and serotonin, given their potential modulation by both this compound and hypoxic conditions. Tissue sampling should target brain regions particularly relevant to this compound's wake-promoting effects and hypoxia sensitivity, including the hypothalamus, cortex, and striatum. Regional dissection should be performed rapidly after euthanasia, with tissues immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis to preserve analyte integrity. [1]
Hypobaric hypoxia-induced alterations in drug transporter expression represent a key mechanism potentially underlying changed this compound pharmacokinetics and efficacy. Research indicates that HH affects both P-glycoprotein (P-gp) and organic cation transporter 1 (OCT1) expression in a time-dependent manner. [1] For gene expression analysis, quantitative real-time PCR should be performed using appropriate kits (e.g., reverse transcription kit CAS: DY10502, PCR reagent kit CAS: DY20302) on equipment such as the Bio-Rad real-time quantitative PCR system. [1] Primers should be designed specifically for mouse Abcb1a (encoding P-gp) and Slc22a1 (encoding OCT1), with normalization to appropriate housekeeping genes.
For protein expression analysis, Western blotting represents the standard method, utilizing specific antibodies for P-gp (CAS: AB170904) and OCT1 (CAS: AF0224). [1] The protocol should include protein extraction from brain tissues (particularly regions rich in blood-brain barrier components), separation on pre-cast gels (CAS: IC-8208), transfer to membranes, and detection using enhanced chemiluminescence (e.g., ECL reagent CAS: IC-8001-100) on imaging systems such as the Vilber Fusion FX Spectra. [1] Densitometric analysis should normalize band intensities to loading controls (e.g., GAPDH, CAS: 60004-1-1g), with results expressed as fold-changes relative to control groups.
For behavioral data with repeated measurements (e.g., Morris water maze training trials), mixed-model ANOVA is appropriate, with treatment and hypoxia as between-subject factors and time as a within-subject factor. Post-hoc comparisons should employ corrections for multiple comparisons (e.g., Tukey's or Bonferroni corrections). For molecular data, two-way ANOVA is typically used to examine main effects of this compound treatment and hypoxia condition, as well as their interaction. All statistical analyses should be performed using established software packages, with significance threshold set at p < 0.05. Data presentation should include both measures of central tendency (mean ± SEM) and effect sizes to facilitate interpretation of biological significance beyond statistical significance. [1]
Interpretation of this compound studies under hypobaric hypoxia requires careful consideration of multiple interacting variables. A significant improvement in behavioral endpoints (cognition, motor function) at 40 mg/kg but not lower doses under HH conditions suggests dose adjustment may be necessary for efficacy in hypoxic environments. [1] This interpretation is strengthened by corresponding findings of reduced brain this compound concentrations under HH conditions, indicating altered pharmacokinetics rather than changed pharmacodynamics. Correlation analyses between transporter expression changes (OCT1, P-gp) and both this compound concentrations and behavioral outcomes provide mechanistic support for the primary findings.
The time course of transporter expression changes offers important insights for dosing strategy optimization. The observation that OCT1 protein expression decreases after 1 h and 1 day of HH exposure while P-gp expression decreases only after 1 h suggests that the timing of this compound administration relative to hypoxia exposure may critically influence efficacy. [1] Furthermore, the differential effects on these transporters indicates that hypoxia-induced changes in drug distribution are transporter-specific rather than representing generalized blood-brain barrier disruption.
The implementation of hypobaric hypoxia models for this compound research requires meticulous attention to experimental conditions, comprehensive behavioral assessment, and mechanistic molecular analyses. The protocols outlined in this document provide a framework for generating reproducible, clinically relevant data on this compound efficacy under hypoxic conditions. Key findings indicate that hypobaric hypoxia attenuates this compound's anti-fatigue effects, likely through reduced brain concentration mediated by altered OCT1 and P-gp transporter expression. [1] Consequently, dose adjustment (up to 40 mg/kg) may be necessary for maintaining this compound efficacy in high-altitude environments or conditions characterized by hypobaric hypoxia.
These experimental approaches and findings have broader implications for CNS drug development and optimization for specialized populations. The demonstration that environmental factors can significantly alter drug transporter expression and consequently drug efficacy highlights the importance of including environmental stress models in drug development pipelines. Furthermore, the successful application of these protocols to this compound research establishes a methodology that can be extended to other wake-promoting agents and CNS-active compounds with potential applications in high-altitude physiology, sleep medicine, and military pharmacology research.
Hypoxia Signaling Pathway and Transporter Regulation: This diagram illustrates the molecular mechanisms underlying cellular response to hypobaric hypoxia, highlighting the stabilization of HIF-α under low oxygen conditions and its role in regulating drug transporter expression, ultimately affecting this compound brain concentrations. [1] [3]
Experimental Workflow for this compound Hypobaric Hypoxia Studies: This diagram outlines the comprehensive experimental workflow from animal preparation through intervention to assessment, illustrating the key steps in evaluating this compound efficacy under hypobaric hypoxia conditions. [1]
The table below quantifies the frequency of these adverse events from clinical data for easy reference.
| Adverse Effect | Frequency Category | Reported Incidence (Range) | Key Clinical Characteristics |
|---|---|---|---|
| Insomnia | Very Common | 1-10% [1] [2] | Includes difficulty falling asleep, staying asleep, and middle/terminal insomnia [1]. |
| Nausea | Very Common | 1-10% [1] [2] | Often mild and may be transient; can be accompanied by other gastrointestinal discomfort [1]. |
| Anxiety | Common | 1-10% [1] [3] | Manifests as anxiety, irritability, and nervousness; less commonly, agitation and panic attack have been reported [1]. |
Understanding the mechanism of Pitolisant is key to hypothesizing why these side effects occur. The diagram below illustrates the drug's primary mechanism and the proposed pathways for its common side effects.
For researchers designing clinical trials or observing these effects in models, consider the following protocols.
Beyond the primary side effects, these factors are essential for a complete safety profile.
| Consideration | Details & Impact on Research |
|---|---|
| Drug Interactions | This compound is primarily metabolized by CYP2D6 and CYP3A4 [7]. Strong inhibitors/inducers will affect exposure. It also reduces the efficacy of hormonal contraceptives [1] [4] [5]. |
| QTc Prolongation | This compound causes dose-dependent QTc prolongation [1] [7]. Contraindicated with drugs that prolong QT interval. Requires ECG monitoring in studies, especially in subjects with cardiac risk factors or electrolyte imbalances [3]. |
| Hepatic/Renal Impairment | Use with caution in moderate hepatic or renal impairment. Contraindicated in severe hepatic impairment due to significantly increased exposure [4] [7]. Adjust dosing protocols in preclinical models with induced impairment. |
| Patient Population | Impairment Severity (Child-Pugh Class) | Recommended Dosage Regimen |
|---|---|---|
| Adults | Mild (Class A) | No dosage adjustment necessary [1] [2]. |
| | Moderate (Class B) | Initial dose: 8.9 mg once daily for 14 days. Maximum dose: 17.8 mg once daily [1] [3]. | | | Severe (Class C) | Contraindicated [1] [3]. | | Pediatric Patients (≥6 years) | Mild (Class A) | No dosage adjustment necessary (inferred from adult guidelines). | | | Moderate (Class B) • Weight <40 kg • Weight ≥40 kg | Initial dose: 4.45 mg once daily [3]. Max dose: 8.9 mg once daily after 14 days [3]. Initial dose: 4.45 mg once daily [3]. Max dose: 8.9 mg once daily after 14 days; may increase to 17.8 mg once daily after another 14 days [3]. | | | Severe (Class C) | Contraindicated [3]. |
This dosing workflow outlines the decision-making process for hepatic impairment:
For your research and development work, the following experimental and safety data are critical:
The table below summarizes the maximum recommended dosages of Pitolisant for CYP2D6 poor metabolizers, as per full prescribing information [1].
| Patient Population | Maximum Recommended Dosage |
|---|---|
| Adults | 17.8 mg once daily [2] [1] |
| Pediatric Patients (≥6 years) | < 40 kg body weight: 8.9 mg once daily ≥ 40 kg body weight: 17.8 mg once daily [1] |
Dosing Rationale and Protocol: In CYP2D6 poor metabolizers, the standard metabolic pathway for this compound is diminished, leading to higher drug exposure [1]. To maintain safe and effective plasma concentrations, the maximum dose is capped at 17.8 mg daily for adults, which is half the maximum dose for normal metabolizers [2] [1]. The titration schedule for these individuals starts at 8.9 mg once daily, with an increase to 17.8 mg once daily after 7 days, but no further increase to 35.6 mg is recommended [2].
The following diagram illustrates the metabolic pathway of this compound and the logical basis for dose adjustment in CYP2D6 poor metabolizers.
To investigate a drug's metabolic profile and identify enzymes like CYP2D6 as major pathways, researchers typically employ a system of recombinant cytochrome P450 enzymes.
The tables below summarize the key pharmacokinetic interactions and provide clinical management recommendations.
Table 1: Quantitative Impact of Concomitant Drugs on Pitolisant Exposure
| Interacting Drug / Condition | Effect on this compound PK Parameters | Magnitude of Change & Key Parameters |
|---|
| Strong CYP2D6 Inhibitors (e.g., Paroxetine, Duloxetine, Bupropion) | Increased systemic exposure [1] [2] | • AUC increases by 2.2-fold [1] [2] | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, Phenytoin) | Decreased systemic exposure [1] [2] | • AUC decreases by 50% [1] [2] | | Moderate Hepatic Impairment (Child-Pugh Class B) | Increased systemic exposure [3] [4] | • Higher concentrations due to reduced metabolism [1] [3] | | Moderate/Severe Renal Impairment (eGFR <60 mL/min/1.73 m²) | Increased maximum concentration and systemic exposure [3] [4] | • Higher concentrations due to reduced clearance [1] |
Table 2: Clinical Management and Dosing Recommendations
| Interaction Scenario | Recommended Action | Rationale & Additional Considerations |
|---|---|---|
| Coadministration with a Strong CYP2D6 Inhibitor | Reduce the this compound dose by 50%. The maximum daily dose should not exceed 17.8 mg [1] [2]. | Prevents toxicity from elevated this compound levels. No dose adjustment is needed for CYP3A4 inhibitors [3] [4]. |
| Coadministration with a Strong CYP3A4 Inducer | Consider increasing the this compound dose. The maximum daily dose of 35.6 mg may be required [1] [2]. | Counteracts the reduced efficacy from lower this compound exposure. Monitor clinical response [2]. |
| Use in Poor CYP2D6 Metabolizers | A dose reduction is recommended [1]. | These patients have inherently higher this compound concentrations, similar to the effect of taking the drug with a CYP2D6 inhibitor [1]. |
| Coadministration with QT-prolonging drugs | Avoid concurrent use or implement frequent ECG monitoring [1] [2]. | This compound alone can prolong the QT interval. The risk is greater with higher this compound concentrations, as seen in interaction scenarios [1]. |
For researchers designing studies to investigate these interactions, the following protocols can serve as a guide.
This protocol determines the inhibitory potential of a drug on CYP2D6 and CYP3A4 enzymes.
This protocol evaluates the effect of a co-administered drug on this compound pharmacokinetics in human subjects.
The following diagrams illustrate this compound's primary metabolic pathways and the workflow for conducting an interaction study.
Q1: Does this compound act as an inhibitor or inducer of major CYP enzymes itself? Yes, this compound is classified as a weak/borderline inducer of CYP3A4 [1] [2]. This means it may reduce the plasma concentrations and effectiveness of concomitant drugs that are sensitive CYP3A4 substrates. A key clinical example is hormonal contraceptives; their effectiveness may be reduced, and patients are advised to use an alternative non-hormonal contraceptive method during treatment and for at least 21 days after discontinuing this compound [1].
Q2: Are there critical pharmacodynamic interactions to consider beyond the CYP system? Absolutely. Concomitant use of centrally acting H1 receptor antagonists (e.g., diphenhydramine, promethazine) should be avoided, as they can directly counteract the wake-promoting effect of this compound by blocking the histamine receptors it aims to activate [1] [2]. Furthermore, as this compound can prolong the QT interval, its combination with other QT-prolonging drugs may pose an additive risk for cardiac arrhythmias and requires careful evaluation [1].
Q3: What is the clinical evidence for the lack of interaction between this compound and modafinil/sodium oxybate? Available data, as cited in a 2020 review, indicates "no significant clinical difference" when this compound is used alone or in combination with modafinil or sodium oxybate, which are common narcolepsy medications [3] [4]. This suggests that no preemptive dose adjustments are necessary when these agents are co-prescribed.
Q1: What is the established risk of QT prolongation with this compound? Clinical trials have established that WAKIX (this compound) prolongs the QT interval [1]. The prescribing information advises avoiding its use in patients with known QT prolongation and in combination with other drugs that are known to prolong the QT interval [1].
Q2: Which patients require special attention and monitoring? Certain patient populations are at increased risk and require careful monitoring and, in some cases, dosage adjustment.
Table: Patient-Specific Risk Factors and Dosing Guidance
| Patient Population | Risk / Recommendation | Dosage Adjustment |
|---|---|---|
| Known QT Prolongation | Avoid use. Contraindicated [1]. | Do not administer. |
| History of Cardiac Arrhythmias | Avoid use [1]. | Do not administer. |
| Hepatic Impairment (Moderate) | Higher concentrations of this compound; monitor for increased QTc [1]. | Yes, recommended [1]. |
| Renal Impairment (Moderate to Severe) | Higher concentrations of this compound; monitor for increased QTc [1]. | Yes, recommended [1]. |
| Poor CYP2D6 Metabolizers | Higher concentrations of this compound [1]. | Yes, recommended [1]. |
Additionally, avoid use in patients with other conditions that may increase the risk of torsade de pointes, including symptomatic bradycardia, hypokalemia, or hypomagnesemia [1].
Q3: What are the key drug interactions that affect risk? Concomitant use of this compound with other QT-prolonging drugs significantly increases risk. Furthermore, several common drug classes can alter this compound concentrations, indirectly affecting QT interval.
Table: Significant Drug Interactions & Management
| Interacting Drug Class | Effect | Management Recommendation |
|---|---|---|
| Other QT-Prolonging Drugs | Additive effect on QT interval. | Avoid combination [1]. |
| Strong CYP2D6 Inhibitors (e.g., Paroxetine, Fluoxetine) | Increases this compound exposure by 2.2-fold [1]. | Reduce this compound dose by half [1]. |
| Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | Decreases this compound exposure by 50% [1]. | Dosage adjustments may be required [1]. |
Q4: What is the experimental evidence for this compound's cardiac effects? A non-clinical cardiovascular safety assessment conducted according to ICH guidelines demonstrated that this compound lacks QT-liability and proarrhythmic risk at therapeutic exposures [2]. This suggests that the QT effects observed in patients are likely predictable from its mechanism and pharmacokinetics, rather than an off-target proarrhythmic effect.
Q5: Are there specific experimental protocols for monitoring QT interval? While the search results do not provide specific experimental protocols for researchers, the clinical recommendations form a solid foundation for designing non-clinical safety studies. Key considerations for your experimental design should include:
The following diagram illustrates a systematic workflow for managing the risk of QT prolongation in a clinical or research setting involving this compound.
Q: What are the proposed mechanisms for the reduced anti-fatigue efficacy of pitolisant under hypobaric hypoxia (HH) conditions?
Based on recent preclinical studies, the primary mechanism is HH-induced alteration in the expression of key drug transporters at the blood-brain barrier (BBB), leading to a reduced concentration of this compound in the brain [1].
The following table summarizes the key findings and underlying mechanisms:
| Mechanism | Observed Effect | Experimental Evidence |
|---|---|---|
| Altered Transporter Expression | Decreased protein expression of OCT1 (after 1 hour and 1 day of HH) and P-gp (after 1 hour of HH) [1]. | Gene and protein expression analysis via HPLC-MS/MS and other methods in mouse brains [1]. |
| Reduced Brain Concentration | Lower concentration of this compound found in the brain under HH conditions, despite effective doses at sea level [1]. | Pharmacokinetic analysis of drug concentrations in the brain [1]. |
| Functional Consequences | The changes in OCT1 and P-gp are hypothesized to work in concert to reduce the net brain uptake of this compound, diminishing its central effects [1]. | A 40 mg/kg dose was required to show significant anti-fatigue effects in sleep-deprived mice under HH, suggesting a higher dose is needed to overcome distribution challenges [1]. |
This relationship between the hypoxic environment, transporter changes, and pharmacological outcome can be visualized in the following pathway.
For researchers aiming to investigate or validate these mechanisms, the following methodologies from the literature can serve as a guide.
Experiment 1: Evaluating Anti-Fatigue Effects and Cognitive Function under HH
This protocol assesses the functional impact of HH on this compound's efficacy [1].
Experiment 2: Quantifying Brain Concentration and Transporter Changes
This protocol investigates the pharmacokinetic and mechanistic basis for the reduced efficacy [1].
The quantitative outcomes from the key study are summarized below for easy reference [1].
| Parameter | Normoxic Conditions | Hypobaric Hypoxic (HH) Conditions | Significance & Notes |
|---|---|---|---|
| Effective Dose | Lower doses effective | 40 mg/kg required for significant anti-fatigue effect | Dose must be increased under HH to be effective [1]. |
| This compound Brain Concentration | Higher | Reduced | Directly measured via HPLC-MS/MS [1]. |
| OCT1 Protein Expression | Baseline | Decreased (after 1h & 1d HH) | Suggests impaired uptake into the brain [1]. |
| P-gp Protein Expression | Baseline | Decreased (after 1h HH) | Suggests complex, time-dependent efflux dynamics [1]. |
Q: Our experiments show inconsistent this compound efficacy in animal models under hypoxia. What are key factors to check?
Q: What is the broader significance of hypoxia on drug distribution and efficacy?
The challenge with this compound is not an isolated case. Hypoxia is a known factor that can compromise drug therapy through several pathways [2]:
The following table summarizes the key transport characteristics of this compound based on current literature.
| Aspect | Findings & Characteristics | Key Influencing Factors |
|---|---|---|
| Overall BBB Permeability | Effectively crosses the BBB [1]. Preclinical data shows it distributes into the brain in rats and monkeys [1]. | Passive diffusion; expression and function of specific transporters (OCT1, P-gp) [2] [3]. |
| Transport Mechanisms | Passive diffusion is the primary route [4]. | Altered expression of OCT1 and P-gp under stress conditions can reduce brain concentration [2] [3]. |
| Impact of Protein Binding | High plasma protein binding (91-96%), primarily to albumin and alpha-1 glycoprotein [1]. | High binding reduces the fraction of free drug available to cross the BBB [4]. |
The relationship between this compound's properties and its journey across the BBB can be visualized as a series of challenges it must overcome. The following chart maps this pathway and the key obstacles.
Recent research highlights specific experimental conditions that can impact this compound's brain concentration and efficacy, along with detailed methodologies for study.
1. Hypobaric Hypoxia (HH) Attenuates this compound's Efficacy A 2025 study investigated the anti-fatigue effects of this compound in sleep-deprived mice under HH conditions (simulating 5,000m altitude) [2] [3].
The experimental design and key findings of this study are summarized below.
2. In Vitro BBB Permeation Assay (PAMPA-BBB) This method is a valuable tool for early-stage screening of a compound's passive diffusion potential across the BBB [5].
The primary issue identified is that Acute Hypobaric Hypoxia (HH) attenuates the anti-fatigue effects of Pitolisant by downregulating the expression of Organic Cation Transporter 1 (OCT1) and P-glycoprotein (P-gp) [1] [2]. This downregulation leads to a reduced concentration of this compound in the brain, diminishing its efficacy.
The following table summarizes the key quantitative findings on how HH exposure time affects OCT1 and P-gp protein expression:
| Transporter | Expression after 1 hour of HH | Expression after 1 day of HH |
|---|---|---|
| OCT1 | Decreased (P < 0.05) [1] [2] | Decreased (P < 0.05) [1] [2] |
| P-gp | Decreased (P < 0.05) [1] [2] | Not Specified |
This phenomenon is crucial for studies involving high-altitude conditions, shift work, or jet lag, where HH is a factor [1] [2].
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the core methods used [1] [2]:
CI = [Time with Novel Object / (Time with Novel + Familiar Objects)] × 100%.Q1: What is the primary mechanism by which HH reduces this compound's brain concentration? A1: The current evidence suggests that HH causes a downregulation of OCT1 and P-gp protein expression [1] [2]. While the study confirmed this leads to lower brain this compound levels, the exact mechanistic link—whether the reduced transport is directly due to lower transporter abundance or other HH-induced damage to the blood-brain barrier—requires further investigation [1].
Q2: What experimental controls are critical for studying this interaction? A2: Your experimental design should include these essential control groups [1] [2]:
Q3: How can I mitigate the reduced efficacy of this compound under HH conditions in my experiments? A3: The research indicates that dose adjustment is a potential solution. A dose of 40 mg/kg was necessary to produce a significant anti-fatigue effect in mice under HH, whereas lower doses (5 and 20 mg/kg) were ineffective [1] [2]. This suggests that adjusting the dose and potentially the frequency of administration may be required to overcome the altered pharmacokinetics in HH environments.
Q4: Are there other pharmacological factors to consider with this compound? A4: Yes. Be aware that:
Tolerance to Pitolisant: As of the latest available studies, no clinical evidence or reported cases indicate the development of tolerance to this compound with long-term use. This is a notable characteristic of its profile. Future long-term observational studies and post-marketing surveillance will be crucial in continuing to monitor this aspect.
Tolerance to Modafinil: In contrast, tolerance to modafinil is a recognized clinical challenge. Long-term use can lead to a loss of its effectiveness for Excessive Daytime Sleepiness (EDS), often resulting in the need for continuous dose increases [1].
The following table summarizes a study that directly addresses the problem of modafinil tolerance by using this compound in an alternating regimen [1].
| Study Aspect | Description |
|---|---|
| Objective | To investigate the efficacy and safety of this compound as a bridging therapy during "drug holidays" from modafinil in patients with tolerance. |
| Patient Profile | Narcolepsy patients on modafinil monotherapy who developed tolerance (loss of efficacy). |
| Experimental Protocol | Alternating Therapy: • Monday to Friday: Continue modafinil. • Saturday and Sunday: Switch to this compound to bridge EDS symptoms. | | Treatment Duration | 3 months | | Key Efficacy Results | • Symptoms of tolerance decreased. • Modafinil dose was reduced by 41%. • EDS improved significantly (Epworth Sleepiness Scale and Ullanlinna Narcolepsy Scale scores). | | Safety & Tolerability | The regimen was reported as safe. Quality of life increased significantly. |
The rationale behind this alternating therapy is to temporarily discontinue modafinil to reset the body's response, while using this compound—which has a different mechanism of action—to prevent a severe return of EDS symptoms during the break. The diagram below illustrates this therapeutic strategy and the distinct mechanisms of action.
Q: What is the risk of developing tolerance to this compound based on current data? A: Current clinical evidence does not report the development of tolerance to this compound with long-term use. This is a differentiated feature compared to other stimulants.
Q: What is a "this compound-supported bridging" protocol? A: It is a specific alternating therapy regimen where patients take this compound on weekends (Saturday and Sunday) while maintaining their modafinil treatment on weekdays. This creates a structured "drug holiday" from modafinil to combat tolerance, with this compound preventing EDS during the break [1].
Q: What are the primary efficacy endpoints used in this compound clinical trials for narcolepsy? A: The key endpoints are:
| Feature | Pitolisant | Modafinil |
|---|---|---|
| Approved for Narcolepsy | Yes (for EDS and cataplexy) [1] [2] | Yes (for EDS) [3] [4] |
| Mechanism of Action | H3 receptor antagonist/inverse agonist; increases histamine release in the brain [1] [2] | Complex; involves dopamine, norepinephrine, and histamine systems; exact mechanism is unclear [3] |
| Efficacy for EDS (vs. Placebo) | Superior [5] [6] | Superior [5] [3] |
| Comparative Efficacy for EDS | Non-inferior to modafinil [6] [7] | Active control |
| Efficacy for Cataplexy | Superior to modafinil and placebo [6] [1] [7] | Not effective [6] [4] |
| Common Adverse Events | Headache, insomnia, nausea [5] | Headache, nausea, anxiety, dizziness, insomnia [3] |
| Safety Profile | Generally well-tolerated; may have fewer adverse events than modafinil [5] [6] | Generally well-tolerated [8] |
| Controlled Substance | Not a controlled substance (U.S.) [9] | Schedule IV controlled substance (U.S.) [9] |
| Half-Life | ~24 hours [9] | ~15 hours [9] |
The two drugs promote wakefulness through distinct pathways, which are illustrated below.
The comparative data in the table above is primarily derived from randomized controlled trials (RCTs) and network meta-analyses that use standardized endpoints and protocols.
Primary Endpoints:
Typical Trial Design:
The comparative abuse potential is primarily established through a dedicated human abuse potential study, the gold standard for such assessments.
This study provides the most direct, head-to-head comparison between pitolisant and phentermine [1].
Emax) on the 100-point Drug Liking "at this moment" Visual Analog Scale (VAS). A score of 50 represents neutrality ("neither like nor dislike"), scores above 50 indicate liking, and scores below 50 indicate disliking.Emax for Overall Drug Liking and Take Drug Again VAS.The following table details the primary and secondary outcomes from the study [1].
| Measure (Emax) | Placebo | This compound (35.6 mg) | This compound (213.6 mg) | Phentermine (60 mg) |
|---|---|---|---|---|
| Drug Liking | ~50 (neutral) | Similar to placebo | Similar to placebo | ~71.4 (significantly higher than both this compound doses and placebo) |
| Overall Drug Liking | ~50 (neutral) | Similar to placebo | Similar to placebo | ~70.6 (significantly higher) |
| Take Drug Again | ~50 (neutral) | Similar to placebo | Similar to placebo | ~69.9 (significantly higher) |
The study concluded that this compound had an abuse potential profile similar to placebo and significantly lower than phentermine, with no findings suggestive of a risk of abuse [1].
The fundamental difference in abuse potential stems from the distinct neurobiological pathways each drug activates. The following diagram illustrates these key mechanisms.
This mechanistic difference is supported by clinical evidence. A long-term, real-world safety study of this compound in narcolepsy patients confirmed the trial findings, reporting no abuse potential over a follow-up period of 42.6 months [2] [3]. In contrast, a systematic review on prescription stimulants for ADHD found an average past-year misuse rate of 22.6%, highlighting the inherent risk with traditional stimulants [4].
The table below summarizes the core findings from a 2020 network meta-analysis that assessed the non-inferiority of Pitolisant versus Modafinil [1] [2] [3].
| Endpoint | Result (this compound vs. Modafinil) | Statistical Significance & Conclusion |
|---|
| Excessive Daytime Sleepiness (EDS) (Measured by ESS* score decrease) | Mean difference: -0.69 95% CI: [-2.18, 0.79] | Met non-inferiority margin (NIM=1, p=0.015). Conclusion: Non-inferior to Modafinil [1] [3]. | | Daytime Wakefulness (Measured by MWT increase in minutes) | Mean difference: +2.12 minutes 95% CI: [-0.95, 5.19] | Met non-inferiority margin (NIM=-1). Conclusion: Non-inferior to Modafinil [1] [3]. | | Cataplexy Reduction (Weekly cataplexy rate) | The mean beneficial effect of this compound was significant. | Conclusion: Superior to Modafinil [1] [3]. | | Overall Safety (Risk Ratio of treatment-suspected adverse events) | Risk Ratio (RR): 0.86 95% CI: [0.44, 1.24] | Met non-inferiority margin (RR=1.25). Conclusion: Non-inferior, with a trend favoring this compound [1] [3]. |
*ESS: Epworth Sleepiness Scale. A decrease indicates improvement. MWT: Maintenance of Wakefulness Test. An increase indicates improvement.
The data in the summary table is primarily derived from a network meta-analysis (NMA) [1] [3]. Here are the methodological details for the key studies that contributed to this analysis.
This study pooled data from multiple randomized controlled trials (RCTs) to compare this compound and Modafinil indirectly.
This was one of the pivotal double-blind, double-dummy RCTs included in the meta-analysis [4] [5].
The distinct mechanisms of action for each drug explain their differing efficacy profiles, particularly for cataplexy. The following diagrams illustrate their primary signaling pathways.
This compound promotes wakefulness through the histaminergic system in the brain.
Modafinil's wake-promoting action is primarily associated with the dopaminergic system.
The comparative performance of this compound and Modafinil can be summarized for different narcolepsy subtypes based on the clinical evidence [1] [3]:
| Drug | Primary Molecular Target | Effect on Striatal Dopamine | Hyperlocomotion | Behavioral Sensitization | Abuse Potential (Preclinical) |
|---|---|---|---|---|---|
| Pitolisant | H3R inverse agonist/antagonist [1] [2] [3] | No significant effect [1] [2] | No effect [1] [2] | Absent [1] [2] | Low (No amphetamine-like properties) [1] [2] |
| Amphetamine | DAT substrate & releaser [4] [5] [6] | Markedly increases [1] [4] | Induces [1] | Induces [1] | High [1] [3] |
| Modafinil | DAT inhibitor [1] [7] [5] | Increases [1] | Induces [1] [7] | Induces [1] | Low to Atypical (Limited cases reported) [5] |
| Solriamfetol | DNRI (Dopamine & Norepinephrine Reuptake Inhibitor) [1] [7] | Increases [1] | Induces (minor effect) [1] [7] | Induces [1] | Potential exists (Preclinical sensitization) [1] |
For research purposes, the key experiments that delineate these differences are detailed below.
The diagram below illustrates the distinct mechanisms through which these drugs promote wakefulness.
| Feature | Pitolisant | Modafinil/Armodafinil | Solriamfetol | Amphetamine |
|---|---|---|---|---|
| Primary Mechanism | H3 receptor inverse agonist [1] [2] [3] | Dopamine transporter (DAT) inhibitor [1] | Dopamine & Norepinephrine transporter (DAT/NET) inhibitor [1] | Dopamine release & transporter reversal [1] |
| Effect on Striatal Dopamine | No significant effect [1] | Increases extracellular dopamine [1] | Increases extracellular dopamine [1] | Increases extracellular dopamine [1] |
| Hyperlocomotion in Preclinical Models | No [1] | Yes [1] | Yes [1] | Yes [1] |
| Behavioral Sensitization | No; attenuates effects of other psychostimulants [1] | Yes [1] | Yes [1] | Yes [1] |
| Abuse Potential | Minimal, not a controlled substance in the US [4] [5] | Yes, Schedule IV in the US [1] | Yes, Schedule IV in the US | High, Schedule II in the US [1] |
| Key Clinical Efficacy (vs. Placebo) | ESS: -2.70 to -6.1; MWT: +3.5 to +6.9 min [6] [7] | ESS: -2.44 to -2.88; MWT: +2.52 to +3.61 min [6] | ESS: -3.84 to -4.11; MWT: +10.34 to +11.66 min [6] | N/A (Not a primary focus of recent comparative analyses) |
| Effect on Cataplexy | Effective, approved for use in Europe [2] [7] | Not effective [2] | Not a primary indication | Not a primary indication |
The following methodologies are based on key studies that directly compared these wake-promoting agents side-by-side [1].
The diagrams below illustrate the distinct wake-promoting pathways of histaminergic versus dopaminergic agents.
The table below compares the regulatory status and key pharmacological profiles of common narcolepsy treatments. Pitolisant is distinct as the only non-scheduled medication.
| Drug | CSA Schedule | FDA-Approv ed for Narcolepsy | Mechanism of Action (Primary) | Abuse Potential |
|---|---|---|---|---|
| This compound (Wakix) | Not a controlled substance [1] [2] | Yes (2019) [3] | Histamine H3 receptor inverse agonist [3] | Low / Minimal reported risk; not classified as a controlled substance [3] [4] |
| Modafinil (Provigil) | Schedule IV [2] | Yes [2] | Dopamine reuptake inhibitor [5] [6] | Low potential for abuse relative to Schedule III drugs [2] |
| Amphetamine | Schedule II [5] | Yes (implied) [5] | Increases monoamine release (Dopamine > Norepinephrine) [5] | High addiction potential [5] |
| Methylphenidate | Schedule II [5] | Yes (implied) [5] | Blocks monoamine uptake (Dopamine > Norepinephrine) [5] | Notable addiction potential [5] |
| Sodium Oxybate (Xyrem) | Schedule III [5] | Yes [5] | Acts on GABA-B receptors [5] | Potential for abuse and dependence |
This compound's status as a non-controlled substance is intrinsically linked to its novel mechanism, which differs fundamentally from traditional stimulants. The diagram below illustrates its wake-promoting pathway.
Figure 1. this compound's wake-promoting mechanism via H3 receptor antagonism.
As shown above, this compound works as a histamine H3 receptor inverse agonist [3] [4]. This action blocks the auto-receptor's inhibitory feedback, increasing the synthesis and release of endogenous histamine, a key wake-promoting neurotransmitter [4] [6]. It also indirectly boosts the release of other neurotransmitters like acetylcholine, dopamine, and norepinephrine [4]. This mechanism stabilizes the brain's natural wakefulness pathways without inducing the massive surge in dopamine associated with high abuse potential, explaining its non-scheduled status [3].
Clinical trials and meta-analyses have directly compared this compound to other agents like modafinil, providing quantitative data on its efficacy and safety profile.
Results Summary:
| Feature | This compound | Traditional Psychostimulants (Amphetamine, Modafinil, Solriamfetol) |
|---|---|---|
| Primary Mechanism of Action | Histamine H3 receptor antagonist/inverse agonist; increases brain histamine release [1] [2] [3]. | Primarily enhance dopamine (and norepinephrine) neurotransmission via transporter inhibition/release [1] [4] [3]. |
| Effect on Striatal Dopamine | No significant increase in striatal dopamine release [1]. | Significantly increases extracellular dopamine in striatum and nucleus accumbens [1]. |
| Hyperlocomotion | No effect [1]. | Causes hyperlocomotion [1]. |
| Behavioral Sensitization | None; also attenuates sensitization induced by other psychostimulants [1]. | Produces behavioral sensitization (a feature associated with abuse potential) [1]. |
| Hypophagia (Reduced Food Intake) | No effect [1]. | Causes hypophagia [1]. |
| Regulatory Status (USA) | Not classified as a controlled substance [3]. | Classified as controlled substances (Schedule II/IV) due to abuse potential [1]. |
| Key Neurochemical Pathway | Histaminergic system [5]. | Dopaminergic system [1]. |
The comparative profile is largely derived from a direct, preclinical study that evaluated these agents side-by-side [1].
The methodology from the pivotal comparative study [1] can be summarized as follows:
The diagrams below illustrate the fundamental difference in how this compound and traditional stimulants promote wakefulness.
For researchers and drug development professionals, the data underscores several critical points: